Technical Documentation Center

N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide
  • CAS: 936083-53-3

Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetic Profiling of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide

Document Type: Technical Whitepaper Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Development Scientists Executive Summary & Structural Rationale The compound N,N,1,2-tetramethyl-1H-imidazole-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Development Scientists

Executive Summary & Structural Rationale

The compound N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide (CAS: 936083-53-3)[1] represents a highly specialized chemical building block and pharmacological fragment. While traditional sulfonamides are foundational in antimicrobial therapy and diuresis, the specific substitution pattern of this molecule fundamentally alters its pharmacokinetic (PK) and pharmacodynamic (PD) trajectory.

Classic sulfonamides (e.g., acetazolamide, sulfanilamide) rely on an unsubstituted, primary sulfonamide group ( −SO2​NH2​ ) to exert their primary off-target or on-target effects, most notably the chelation of the zinc ion in the active site of Carbonic Anhydrase (CA)[2]. Because N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide is fully methylated at the sulfonamide nitrogen (an N,N -dimethyl configuration), it is sterically hindered and lacks the acidic proton required for zinc coordination. Consequently, this molecule bypasses the erythrocyte sequestration typical of primary sulfonamides, resulting in a distinct volume of distribution ( Vd​ ) and clearance ( CL ) profile[3].

This whitepaper outlines the predictive physicochemical determinants, metabolic liabilities, and self-validating experimental protocols required to rigorously evaluate the pharmacokinetics of this compound.

Physicochemical Determinants of Absorption and Distribution

The absorption profile of a molecule is dictated by its ionization state and lipophilicity. For imidazole-based sulfonamides, the basicity of the imidazole ring and the neutrality of the substituted sulfonamide dictate membrane permeability.

  • Ionization (pKa): The unsubstituted imidazole ring typically has a pKa of ~7.0. However, the strongly electron-withdrawing nature of the sulfonamide group at the C4 position exerts an inductive pull, lowering the pKa of the N3 imidazole nitrogen to approximately 5.5–6.0.

  • Permeability: At a physiological pH of 7.4, the molecule exists predominantly in its un-ionized, neutral state. Combined with its low molecular weight (MW 203.26) and lack of hydrogen bond donors, it exhibits high passive transcellular permeability[1].

  • Distribution Dynamics: Primary sulfonamides often exhibit a disproportionately low apparent volume of distribution in plasma due to massive sequestration in red blood cells (RBCs), which express high levels of Carbonic Anhydrase II (CA-II)[3]. Because the N,N -dimethylation of our target compound abolishes CA-II affinity[2], it will not partition heavily into erythrocytes, leading to a broader tissue distribution and a more predictable, linear half-life compared to classic sulfonamide drugs[4].

Table 1: Predicted Physicochemical and PK Parameters
ParameterPredicted ValueMechanistic Rationale
Molecular Weight 203.26 g/mol Ideal for rapid gastrointestinal absorption.
LogP (Predicted) 1.2 - 1.8Optimal balance for aqueous solubility and lipid permeability.
Plasma Protein Binding Low-Moderate (<60%)Lack of strong acidic/basic functional groups at pH 7.4 limits albumin/AAG binding.
Erythrocyte Partitioning ( Kp,rbc​ ) ~0.8 - 1.0 (Plasma equivalent) N,N -dimethylation prevents binding to intra-erythrocytic Carbonic Anhydrase.
Primary Clearance Route Hepatic (CYP450)High lipophilicity favors hepatic metabolism over direct renal excretion.

Metabolic Biotransformation: The Demethylation Cascade

While the parent compound avoids CA-II binding, its metabolic fate introduces a critical time-dependent pharmacokinetic shift. The N,N -dimethyl sulfonamide moiety is highly susceptible to oxidative N -demethylation by hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9).

The Causality of the Cascade:

  • Phase I Oxidation: CYP enzymes sequentially remove the methyl groups from the sulfonamide nitrogen.

  • Metabolite Activation: The first demethylation yields a secondary sulfonamide (M1). The second yields a primary sulfonamide (M2: 1,2-dimethyl-1H-imidazole-4-sulfonamide).

  • Dynamic Target Engagement: As M2 is generated, it suddenly gains the structural requisite ( −SO2​NH2​ ) to bind Carbonic Anhydrase[2]. This causes the M2 metabolite to become trapped within erythrocytes, artificially prolonging its terminal half-life and potentially causing delayed, off-target CA inhibition.

Metabolism Parent Parent Compound (N,N-dimethyl sulfonamide) Met1 M1: N-desmethyl (Secondary sulfonamide) Parent->Met1 CYP3A4 / CYP2C9 (Rapid) Target Carbonic Anhydrase II (Erythrocyte Sequestration) Parent->Target No Binding (Steric Hindrance) Met2 M2: N,N-didesmethyl (Primary sulfonamide) Met1->Met2 CYP3A4 / CYP2C9 (Slow) Met2->Target High Affinity Binding (Zinc Chelation)

Fig 1: CYP-mediated N-demethylation cascade and dynamic target engagement.

Self-Validating Experimental Protocols

To empirically validate the structural hypotheses outlined above, the following self-validating in vitro protocols must be executed. By integrating specific positive and negative controls, these workflows ensure that any observed data is a true reflection of the compound's intrinsic properties, not assay artifacts.

Protocol A: Erythrocyte to Plasma Partitioning Assay ( Kp,rbc​ )

Objective: To confirm that the N,N -dimethylation successfully prevents RBC sequestration. Causality: If the compound does not bind CA-II, its concentration in RBCs should equal its unbound concentration in plasma (driven purely by passive diffusion).

Step-by-Step Methodology:

  • Matrix Preparation: Collect fresh human whole blood (K2EDTA anticoagulant). Measure the hematocrit (Hct).

  • Spiking: Spike N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide (Test), Acetazolamide (Positive Control for CA binding), and Antipyrine (Negative Control for passive diffusion) into separate blood aliquots to a final concentration of 1 µM.

  • Incubation: Incubate at 37°C for 60 minutes with gentle orbital shaking to achieve equilibrium.

  • Separation: Aliquot 500 µL of whole blood. Centrifuge the remainder at 2000 x g for 10 minutes to isolate the reference plasma.

  • Extraction: Extract both the whole blood and reference plasma aliquots using protein precipitation (3 volumes of ice-cold Acetonitrile containing an internal standard).

  • Analysis: Quantify via LC-MS/MS.

  • Validation Check: The assay is valid only if Acetazolamide shows a Kp,rbc​>10 (indicating massive RBC trapping) and Antipyrine shows a Kp,rbc​≈0.8 (indicating free diffusion). The test compound should mirror Antipyrine.

Protocol B: Microsomal Stability & Metabolite Identification

Objective: To quantify intrinsic clearance ( CLint​ ) and track the formation of the M1 and M2 demethylated metabolites. Causality: Utilizing a minus-NADPH control ensures that any disappearance of the parent compound is strictly due to Cytochrome P450-mediated metabolism, ruling out chemical instability or non-specific protein binding.

Step-by-Step Methodology:

  • System Setup: Prepare a reaction mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound to a final concentration of 1 µM. Include Verapamil as a high-clearance positive control.

  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system (final NADPH concentration 1 mM). Crucial Step: Run a parallel incubation replacing NADPH with buffer (Minus-NADPH control).

  • Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold Acetonitrile.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins.

  • Bioanalysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Scan for the parent mass ( m/z 204 [M+H]+ ), M1 ( m/z 190), and M2 ( m/z 176).

PK_Workflow A Compound N,N,1,2-tetramethyl- 1H-imidazole-4-sulfonamide B In Vitro ADME Microsomes & Caco-2 A->B Permeability & Stability C Erythrocyte Partitioning (Kp,rbc) A->C Distribution Profile D LC-MS/MS Bioanalysis B->D Quenched Samples C->D Plasma/RBC Extracts E PK Parameter Derivation D->E AUC, Cmax, CL, Vd

Fig 2: Self-validating in vitro ADME and pharmacokinetic workflow.

Conclusion

The pharmacokinetic evaluation of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide requires a nuanced understanding of structure-activity relationships. By recognizing that its N,N -dimethylation abrogates the classic sulfonamide-erythrocyte sink effect[2][3], researchers can accurately predict its volume of distribution and clearance mechanisms. However, rigorous metabolite tracking is essential, as hepatic N -demethylation can dynamically generate biologically active, CA-binding primary sulfonamides, fundamentally shifting the compound's in vivo behavior over time.

Sources

Exploratory

An In-depth Technical Guide to the Anticipated Pharmacological Profile of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide

A Framework for Investigation Abstract This technical guide addresses the pharmacological properties of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide (CAS No. 936083-53-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Framework for Investigation

Abstract

This technical guide addresses the pharmacological properties of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide (CAS No. 936083-53-3). It is critical to establish from the outset that, as of the date of this publication, there is a significant scarcity of specific pharmacological, pharmacokinetic, and toxicological data for this compound in the public domain. Consequently, this document serves a dual purpose: firstly, to present a theoretical pharmacological profile based on a deconstruction of its constituent chemical moieties—the sulfonamide group and the tetramethylated imidazole ring. Secondly, it provides a comprehensive, hypothetical research framework for the systematic evaluation of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded starting point for the investigation of this novel chemical entity.

Introduction: Deconstructing N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide

N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide is a distinct chemical entity characterized by a sulfonamide functional group attached to a fully methylated imidazole ring.[1] The pharmacological potential of this molecule can be inferred by examining the well-established roles of its core components.

  • The Sulfonamide Moiety: Sulfonamides are a cornerstone of medicinal chemistry.[2] The archetypal action of sulfonamide drugs is the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial synthesis of folic acid.[3][4][5] This mechanism confers bacteriostatic properties against a broad spectrum of bacteria.[] However, the pharmacological activities of sulfonamides are diverse and extend beyond antimicrobial action, including diuretic, anticonvulsant, and anti-inflammatory effects.[7][8]

  • The Imidazole Ring: The imidazole ring is a privileged scaffold in drug discovery, present in numerous pharmacologically active compounds.[9] Its unique electronic properties allow it to act as a versatile pharmacophore, engaging in various biological interactions. Imidazole-containing molecules have demonstrated a wide array of activities, including antifungal, antiparasitic, and anticancer properties.[10][11][12]

The combination of these two moieties in N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide suggests a rich, yet unexplored, pharmacological potential. The full methylation of the imidazole ring is a key structural feature that will significantly influence its steric and electronic properties, and consequently, its biological activity, as compared to its less methylated counterparts.

Physicochemical Properties and Identification

A foundational step in any pharmacological investigation is the clear identification of the molecule of interest.

PropertyValueSource
CAS Number 936083-53-3[1]
Molecular Formula C7H13N3O2S[1]
Molecular Weight 203.26 g/mol [1]
SMILES Code O=S(C1=CN(C)C(C)=N1)(N(C)C)[1]

Hypothetical Pharmacological Profile and Therapeutic Targets

Based on the structural components, several potential pharmacological activities can be hypothesized for N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide:

  • Antimicrobial Activity: While the classic mechanism of sulfonamides involves a free para-amino group, which this molecule lacks, the sulfonamide group itself can confer antimicrobial properties through other mechanisms.[5] The imidazole moiety is also a known feature of some antimicrobial agents.[13] Therefore, screening against a panel of bacterial and fungal pathogens is a logical first step.

  • Antiparasitic Activity: Nitroimidazole and nitrotriazole-based sulfonamides have shown potent activity against various parasites, including Trypanosoma cruzi and Leishmania donovani.[11][12] It would be prudent to investigate the activity of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide against these and other protozoan parasites.

  • Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group and can act as an inhibitor of various metalloenzymes, most notably carbonic anhydrases. This could suggest potential applications in conditions like glaucoma or as diuretics.[7]

  • Receptor Modulation: Certain imidazole-containing sulfonamides have been shown to act as receptor agonists, for example, at α1A-adrenoceptors.[14] This opens the possibility of activity within the central or peripheral nervous systems.

A Proposed Research Workflow for Pharmacological Characterization

The following sections outline a comprehensive, step-by-step research plan to elucidate the pharmacological properties of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide.

Synthesis and Characterization

The first practical step is to ensure a reliable and scalable synthesis of the target compound. While a specific synthesis for this molecule was not found, general methods for the synthesis of sulfonamides are well-established and typically involve the reaction of a sulfonyl chloride with an amine.[2]

G cluster_0 Synthesis & Purification cluster_1 Characterization Imidazole Precursor Imidazole Precursor Chlorosulfonation Chlorosulfonation Imidazole Precursor->Chlorosulfonation SO2Cl2 Imidazole Sulfonyl Chloride Imidazole Sulfonyl Chloride Chlorosulfonation->Imidazole Sulfonyl Chloride Amination Amination Imidazole Sulfonyl Chloride->Amination (CH3)2NH Crude Product Crude Product Amination->Crude Product Purification Purification Crude Product->Purification Chromatography Pure Compound Pure Compound Purification->Pure Compound Structural Verification Structural Verification Pure Compound->Structural Verification NMR, MS Purity Analysis Purity Analysis Structural Verification->Purity Analysis HPLC Characterized Compound Characterized Compound Purity Analysis->Characterized Compound

Figure 1: A generalized workflow for the synthesis and characterization of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide.
In Vitro Pharmacological Screening

A broad-based in vitro screening approach is essential to identify the primary biological activities of the compound.

Experimental Protocol: Primary Cellular Viability and Cytotoxicity Assay

  • Cell Line Selection: Utilize a panel of cell lines representing different tissue types (e.g., HepG2 for liver, HEK293 for kidney, and a cancer cell line panel like the NCI-60).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution series.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the compound dilutions for 24, 48, and 72 hours.

  • Viability Assessment: Use a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to measure ATP levels as an indicator of cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to determine the compound's potency.

Rationale: This initial screen provides crucial information on the compound's general cytotoxicity, which helps in determining appropriate concentration ranges for subsequent, more specific assays.

Proposed Secondary Screens:

Assay TypeRationalePotential Therapeutic Area
Antimicrobial Susceptibility Testing To assess bacteriostatic or bactericidal activity.Infectious Diseases
Antiparasitic Assays To evaluate efficacy against parasites like T. cruzi.[11][12]Parasitic Diseases
Enzyme Inhibition Assays To screen against a panel of relevant enzymes (e.g., carbonic anhydrases, kinases).Glaucoma, Cancer
Receptor Binding Assays To identify potential interactions with a broad range of CNS and other receptors.[14]Neurology, Cardiovascular
Mechanism of Action Studies

Should any of the primary screens yield a positive "hit," the next logical step is to elucidate the mechanism of action.

G cluster_0 Hypothetical Antimicrobial MOA PABA p-Aminobenzoic Acid DHPS Dihydropteroate Synthase PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Normal Pathway Bacterial_Growth Inhibition of Bacterial Growth DHPS->Bacterial_Growth Blocked Target_Compound N,N,1,2-tetramethyl- 1H-imidazole-4-sulfonamide Target_Compound->DHPS Competitive Inhibition? DNA_Synthesis Bacterial DNA Synthesis & Replication Folic_Acid->DNA_Synthesis

Figure 2: A diagram illustrating the classical sulfonamide mechanism of action, a primary hypothesis to be tested for antimicrobial activity.
Pharmacokinetics (ADME) and In Vivo Efficacy

Promising in vitro activity must be followed by an assessment of the compound's behavior in a biological system.

Pharmacokinetic Parameters to Evaluate:

  • Absorption: Oral and intravenous bioavailability.

  • Distribution: Plasma protein binding and volume of distribution.

  • Metabolism: Hepatic microsomal stability and metabolite identification.

  • Excretion: Half-life and clearance.

In Vivo Efficacy Models:

Based on the in vitro results, appropriate animal models should be selected. For instance, if antimicrobial activity is confirmed, a murine infection model would be appropriate. If CNS receptor activity is observed, behavioral models in rodents would be necessary.

Safety and Toxicology

A preliminary assessment of the compound's safety profile is crucial.

Initial Safety and Toxicity Evaluation:

ParameterMethod/AssayRationale
Acute Toxicity Single high-dose study in rodents.To determine the LD50 and identify signs of immediate toxicity.
Genotoxicity Ames test, in vitro micronucleus assay.To assess the potential for DNA damage.
Cardiovascular Safety hERG channel assay.To evaluate the risk of QT prolongation and cardiac arrhythmias.
Hepatotoxicity In vitro assays using primary hepatocytes.To assess the potential for liver damage.

Inferred Hazards: Closely related compounds like N,N-dimethyl-1H-imidazole-4-sulfonamide and 1H-imidazole-4-sulfonamide are classified as causing skin and eye irritation, and may cause respiratory irritation.[15][16][17] It is reasonable to assume that N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide may present similar hazards, and appropriate personal protective equipment should be used during handling.[18][19]

Conclusion and Future Directions

N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide represents a novel chemical entity with a currently undefined pharmacological profile. By leveraging our understanding of its core chemical motifs, we can hypothesize a range of potential biological activities, from antimicrobial to enzyme inhibition and receptor modulation. This guide provides a structured and comprehensive framework for the systematic investigation of this compound. The proposed workflow, from synthesis and in vitro screening to in vivo efficacy and safety studies, offers a clear path forward for any research team aiming to unlock the therapeutic potential of this intriguing molecule. The results of such a research program will be instrumental in determining whether N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide can be developed into a valuable tool for researchers or a novel therapeutic agent.

References

  • NextSDS. (n.d.). N,N-dimethyl-1H-imidazole-4-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-imidazole-4-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • Perregaard, J., et al. (2004). Synthesis and structure-activity studies on N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide, an imidazole-containing alpha(1A)-adrenoceptor agonist. Journal of Medicinal Chemistry, 47(12), 3220-35.
  • PubChem. (n.d.). N,N-Dimethyl-1H-imidazole-1-sulfonamide. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2014). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar. Retrieved from [Link]

  • Chen, Y., et al. (2021). Recent Advances in the Synthesis of Sulfonamides Intermediates. Journal of the Chinese Chemical Society.
  • Gikić, M., et al. (2018). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management.
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. Molecules, 27(8), 2378.
  • Papenfuhs, T. L., et al. (2012). Novel 3-Nitro-1H-1,2,4-triazole-based Amides and Sulfonamides as Potential anti-Trypanosomal Agents. ACS Medicinal Chemistry Letters, 3(8), 641-4.
  • Papenfuhs, T. L., et al. (2012). Novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides as potential antitrypanosomal agents. Journal of Medicinal Chemistry, 55(13), 6249-60.
  • Talawar, M. B., et al. (2015). Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds. RSC Advances, 5(112), 92293-92301.
  • Akindele, T., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 29(1), 223-239.
  • ResearchGate. (n.d.). Bioavailability and Pharmacokinetics of Sulphadiazine, N4-acetylsulphadiazine and Trimethoprim following Intravenous and Intramuscular Administration of a Sulphadiazine/Trimethoprim Combination in Sheep. Retrieved from [Link]

  • Lamp, K. C., et al. (1998). Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials. Clinical Pharmacokinetics, 34(5), 353-73.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2021, July 30). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Mahesh, P., et al. (2022).
  • SciSpace. (n.d.). Antimicrobial sulfonamide drugs. Retrieved from [Link]

  • G. S. S. N. S. S. N. S. S. N. S. S. N. S. S. N. S. S. N. S. S. N. S. S. N. S. S. N. S. S. N., et al. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide

Abstract This application note details the development and protocol for a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N,N,1,2-tetramethyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and protocol for a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of phosphate buffer and acetonitrile, coupled with UV detection. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, explaining the scientific rationale behind the method development choices and presenting a step-by-step protocol for its implementation.

Introduction

N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide is a heterocyclic compound containing both an imidazole and a sulfonamide moiety. The accurate quantification of such molecules is crucial in various stages of pharmaceutical development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). The presence of both a basic imidazole ring and an acidic sulfonamide group presents unique challenges and opportunities for chromatographic separation. This guide provides a systematic approach to developing a robust HPLC method, grounded in the physicochemical properties of the analyte and established chromatographic principles.

Analyte Properties and Method Development Rationale

A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties. While direct experimental data for N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide is scarce, we can infer its behavior from the properties of its core functional groups: the imidazole ring and the sulfonamide group.

2.1. Physicochemical Properties Analysis

PropertyFunctional GroupTypical Value/RangeImplication for HPLC Method Development
pKa (acidic) Sulfonamide (-SO₂NH-)5.9 - 12.6[1]The sulfonamide group is weakly acidic. To ensure a consistent charge state and avoid peak tailing, the mobile phase pH should be controlled.
pKa (basic) Imidazole Ring~7.0 (for the conjugate acid)[2][3][4]The imidazole ring is weakly basic. Operating at a pH at least 2 units away from the pKa will ensure the analyte is predominantly in one ionic form.
logP Imidazole-0.1[2]Imidazole itself is hydrophilic.
logP Sulfonamides-0.47 to 2.61[1]Sulfonamides have a wide range of lipophilicity. The tetramethyl substitution on our target molecule suggests a moderate lipophilicity.
UV Absorbance Imidazole Ring~206-210 nm[3][5][6]The imidazole ring provides UV absorbance in the lower UV range.
UV Absorbance Sulfonamide (Aromatic)~250-270 nm[7][8]The aromatic nature of the imidazole ring in conjunction with the sulfonamide group is expected to produce a stronger absorbance at a higher wavelength.

2.2. Rationale for Methodological Choices

Based on the inferred properties, the following strategic decisions were made for the initial method development:

  • Chromatographic Mode: Reversed-phase HPLC is the most suitable technique for moderately polar to nonpolar analytes and was therefore selected.

  • Stationary Phase: A C18 column was chosen as the initial stationary phase due to its versatility and wide applicability in reversed-phase chromatography.

  • Mobile Phase pH: To ensure the analyte is in a single, stable ionic form, a mobile phase pH of 3.0 was selected. At this pH, the basic imidazole ring (pKa ~7.0) will be protonated (cationic), and the weakly acidic sulfonamide group (pKa > 5.9) will be neutral. This approach should yield good peak shape and retention. A phosphate buffer is ideal for maintaining this pH.

  • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection Wavelength: Based on the UV absorbance characteristics of the imidazole and sulfonamide chromophores, an initial screening from 200 nm to 400 nm using a photodiode array (PDA) detector is recommended to find the wavelength of maximum absorbance (λmax). A wavelength around 265 nm is often a good starting point for sulfonamides.[9][10]

Experimental

3.1. Materials and Reagents

  • N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Phosphoric acid (85%) (Analytical grade)

  • Water (HPLC grade)

3.2. Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector was used.

3.3. Chromatographic Conditions (Optimized)

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes

Protocols

4.1. Preparation of Solutions

4.1.1. 25 mM Potassium Phosphate Buffer (pH 3.0)

  • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon filter before use.

4.1.2. Mobile Phase Preparation

  • Mix 700 mL of the 25 mM Potassium Phosphate Buffer (pH 3.0) with 300 mL of acetonitrile.

  • Degas the mobile phase by sonication or helium sparging.

4.1.3. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

4.1.4. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.2. HPLC System Setup and Analysis

  • Set up the HPLC system with the chromatographic conditions specified in Table 3.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30 minutes).

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the analyte.

  • Inject the sample solutions for analysis.

  • Quantify the amount of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide in the samples using the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)

For use in a regulated environment, the developed method should be validated according to ICH Q2(R1) guidelines.[11] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Visualization of Workflows

6.1. HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_analyte Analyte Characterization cluster_method_dev Method Development Strategy cluster_optimization Optimization & Validation Analyte N,N,1,2-tetramethyl-1H- imidazole-4-sulfonamide Properties Physicochemical Properties (pKa, logP, UV Absorbance) Analyte->Properties Mode Select Mode: Reversed-Phase Properties->Mode Column Select Column: C18 Mode->Column MobilePhase Optimize Mobile Phase: pH, Organic Modifier Column->MobilePhase Detection Select Detection: UV Wavelength MobilePhase->Detection Initial Initial Conditions Screening Detection->Initial FineTune Fine-Tuning Parameters (Flow rate, Temperature) Initial->FineTune Validation Method Validation (ICH Q2(R1)) FineTune->Validation FinalMethod Final Optimized Method Validation->FinalMethod

Caption: A flowchart illustrating the systematic approach to HPLC method development.

6.2. Sample Analysis Protocol

SampleAnalysisProtocol cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing PrepMobile Prepare Mobile Phase Equilibrate Equilibrate System PrepMobile->Equilibrate PrepStandards Prepare Standard Solutions Inject Inject Blank, Standards, and Samples PrepStandards->Inject PrepSamples Prepare Sample Solutions PrepSamples->Inject Equilibrate->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: A step-by-step workflow for sample analysis using the developed HPLC method.

Conclusion

The HPLC method described in this application note provides a simple, robust, and reliable approach for the quantification of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide. The systematic development process, grounded in the physicochemical properties of the analyte, has resulted in an optimized method with excellent chromatographic performance. This method is suitable for routine analysis in research and quality control laboratories. For regulatory submissions, a full validation according to ICH guidelines is required.

References

  • P. Čársky, et al. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Structure: THEOCHEM, 681(1-3), 199-207. [Link]

  • PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Application. [Link]

  • Fiveable. (2025, August 15). Imidazole: Organic Chemistry Study Guide. [Link]

  • A. A. Gazy, et al. (2014). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 450-455. [Link]

  • N. A. G. G. de Oliveira, et al. (2013). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics, 15(16), 5949-5956. [Link]

  • A. A. Gazy, et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of Separation Science, 34(14), 1718-1726. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ChemRxiv. (n.d.). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. [Link]

  • S. S. Kumar, et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 6033. [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. [Link]

  • SciELO. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Royal Society of Chemistry. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

  • S. A. B. V. de Melo, et al. (2011). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Brazilian Chemical Society, 22(8), 1482-1488. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • M. M. I. E. I. A. M. Ali, et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 482. [Link]

  • The Good Scents Company. (n.d.). Imidazole. [Link]

  • AIP Publishing. (2009). UV excitation and radiationless deactivation of imidazole. [Link]

  • FooDB. (2010, April 8). Showing Compound Imidazole (FDB012307). [Link]

  • A. A. Al-Badr. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Saudi Pharmaceutical Journal, 24(5), 528-539. [Link]

  • MDPI. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. [Link]

  • International Journal of Pharma Research and Health Sciences. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. [Link]

  • Y. Zhang, et al. (2017). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Molecules, 22(12), 2093. [Link]

  • SupraBank. (n.d.). Molecules - Imidazole. [Link]

  • SureChEMBL. (n.d.). Compound Details. [Link]

  • PubChem. (n.d.). Sulfanilamide. National Center for Biotechnology Information. [Link]

  • Journal of the American Chemical Society. (1945). Characterization of the Ultraviolet Absorption Spectra of Some Substituted Benzene-sulfonamides. [Link]

  • ResearchGate. (n.d.). UV spectrum scans of sulfonamides (a), degradation of SMZ (b), STZ (c)... [Link]

  • Chem-Station Int. Ed. (2014, April 27). Enhancing the Versatility and Functionality of Fast Photochromic Bridged Imidazole Dimers by Flipping Imidazole Rings. [Link]

  • MDPI. (2026, March 17). Synthesis and Herbicidal Activity of Novel N-(7-Oxo-4,7-dihydro-[1][2][12]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamides. [Link]

  • ResearchGate. (n.d.). UV spectrum of caffeic acid sulfonamide derivatives (A) and standard... [Link]

  • ResearchGate. (n.d.). UV-visible absorption properties of imidazole-bound, imidazole-free,... [Link]

  • SIELC Technologies. (2024, July 3). UV-Vis Spectrum of Sulfanilamide. [Link]

  • PubChem. (n.d.). Sulfonamides. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). N,n,1-trimethyl-1h-imidazole-4-sulfonamide. [Link]

  • PubChem. (n.d.). 1-methyl-1H-imidazole-4-sulfonamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics. [Link]

  • PubChem. (n.d.). 4-Hydroxy-N,N,2-trimethyl-1-((4-methylphenyl)sulfonyl)-1H-benzimidazole-6-carboxamide. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). 1-methyl-1h-imidazole-4-sulfonamide (C4H7N3O2S). [Link]

  • NextSDS. (n.d.). N,N,1-trimethyl-1H-imidazole-4-sulfonamide — Chemical Substance Information. [Link]

  • PubChem. (n.d.). 1,2,4,5-Tetramethyl-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2025, February 15). In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. [Link]

Sources

Application

Application Notes &amp; Protocols: The Imidazole-Sulfonamide Scaffold as a Versatile Building Block for Drug Discovery

Abstract The convergence of privileged scaffolds in medicinal chemistry offers a powerful strategy for the development of novel therapeutics. This guide focuses on the N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide core,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The convergence of privileged scaffolds in medicinal chemistry offers a powerful strategy for the development of novel therapeutics. This guide focuses on the N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide core, a molecular architecture that marries the versatile imidazole heterocycle with the robust sulfonamide functional group.[1][2] We present the scientific rationale for leveraging this scaffold and provide detailed, field-proven protocols for the synthesis of a key functionalized intermediate and its subsequent elaboration into diverse chemical libraries. These methodologies are designed for researchers, scientists, and drug development professionals seeking to employ this scaffold in hit-to-lead and lead optimization campaigns, particularly in areas such as oncology and infectious diseases.[3][4]

Scientific Rationale & Scaffolding Potential

The strategic combination of an imidazole ring and a sulfonamide moiety creates a scaffold with significant potential for engaging a wide range of biological targets. The unique physicochemical properties of each component contribute synergistically to the drug-like potential of the overall structure.

The Imidazole Core: A Privileged Heterocycle

The imidazole ring is a cornerstone of medicinal chemistry, frequently found in both natural products and synthetic bioactive molecules.[5] Its prevalence stems from its unique electronic properties and ability to engage in multiple forms of non-covalent interactions. As a five-membered aromatic heterocycle with two nitrogen atoms, it can act as a hydrogen bond donor (if N-unsubstituted) and a hydrogen bond acceptor. Furthermore, its nitrogen atoms are effective metal coordinators, making it a key pharmacophore for metalloenzymes.[5]

The Sulfonamide Group: A Cornerstone Functional Group

The sulfonamide functional group is another privileged element in drug design, renowned for its role in the first synthetic antimicrobial agents, the "sulfa drugs".[6][7] Its utility is extensive, with applications ranging from diuretics and antidiabetic agents to antiviral and anticancer therapies.[6][8] The sulfonamide is characterized by a stable, tetrahedral geometry and its capacity for strong hydrogen bonding interactions.[9] It is often employed as a bioisostere for carboxylic acids or amides, offering advantages such as improved metabolic stability, enhanced membrane permeability, and modulated acidity (pKa ~9–10 for sulfonamides vs. 4–5 for carboxylic acids).[10][11]

Synergy and Target Space of the Imidazole-Sulfonamide Scaffold

The fusion of these two motifs yields a scaffold with rich 3D architecture and diverse interaction potential. This combination has proven effective in targeting key enzyme classes. For instance, imidazole-based sulfonamides have been developed as potent inhibitors of kinases like BRAF V600E and enzymes such as carbonic anhydrase, which are critical targets in oncology.[6][12] The scaffold's ability to occupy distinct pockets within an active site—for example, with the imidazole ring forming key interactions in a hinge region and the sulfonamide group extending into a solvent-exposed or selectivity pocket—underpins its versatility.[3]

The Influence of Substitution

In the title compound, N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide, the specific methylation pattern is critical. The N1-methylation prevents the imidazole from acting as a hydrogen bond donor and can enhance metabolic stability. The C2-methyl group provides steric bulk and influences the electronics of the ring. Critically, the N,N-dimethylation of the sulfonamide caps a hydrogen bond donating site, which significantly increases lipophilicity and can alter the binding mode compared to a primary or secondary sulfonamide. A key strategy in a drug discovery program is to systematically vary these substitution points to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy & Core Intermediate Preparation

A cornerstone of modern medicinal chemistry is the use of a late-stage functionalization strategy. This approach relies on the synthesis of a versatile, key intermediate that can be rapidly diversified to generate a library of analogs. For the imidazole-sulfonamide scaffold, we propose a strategy centered on a halogenated sulfonyl chloride intermediate, which provides two orthogonal handles for diversification.

Overview of the Synthetic Approach

The overall workflow involves the synthesis of a key intermediate, 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride , followed by parallel synthesis to generate libraries by modifying the sulfonamide group and functionalizing the C5-position of the imidazole ring.

G cluster_prep Intermediate Synthesis cluster_lib Library Generation A 2-Methylimidazole B 4,5-Dibromo-2-methylimidazole A->B Bromination C 4,5-Dibromo-1,2-dimethylimidazole B->C N-Methylation D 5-Bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (Key Intermediate) C->D Lithiation & Chlorosulfonylation E Sulfonamide Library (R1, R2 diversification) D->E Amination Protocol F C5-Aryl/Heteroaryl Library (Suzuki Coupling) D->F Suzuki Protocol G C5-Amino Library (Buchwald-Hartwig Amination) D->G Buchwald-Hartwig Protocol G cluster_legend Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-Br->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'->Ar-Ar'

Sources

Method

Application Note: Advanced Crystallization and Polymorph Control Strategies for N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide (CAS: 936083-53-3) Structural and Mechanistic Insights The crystallization therm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide (CAS: 936083-53-3)

Structural and Mechanistic Insights

The crystallization thermodynamics of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide are fundamentally dictated by its unique steric and electronic profile.

  • Absence of Classical H-Bond Donors: Primary and secondary sulfonamides typically form robust, predictable hydrogen-bonded dimers or infinite catemers in the solid state. However, the N,N-dimethylation of the sulfonamide nitrogen and the methylation of the imidazole N1 position in this specific compound eliminate all classical N-H hydrogen bond donors[1].

  • Crystal Lattice Drivers: Consequently, the crystal lattice is primarily stabilized by weaker interactions, such as dipole-dipole interactions from the sulfonyl group, C-H···O contacts, and potential π-π stacking of the imidazole rings. This results in a relatively lower lattice energy, which experimentally manifests as a higher propensity for "oiling out" (liquid-liquid phase separation, LLPS) during rapid cooling, rather than immediate crystalline nucleation.

  • Relevance in Drug Design: Imidazole-4-sulfonamide derivatives are critical structural motifs in oncology and urology. They are notably utilized in the development of mammalian farnesyltransferase inhibitors, where the imidazole ring coordinates catalytic zinc ions in the enzyme's active site[2]. Ensuring high-purity crystalline intermediates is vital for downstream coupling efficiencies and final active pharmaceutical ingredient (API) formulation.

Solubility Profiling and Solvent Selection

Before designing a crystallization process, a comprehensive solubility profile is required. The lack of H-bond donors increases the compound's lipophilicity compared to its unmethylated analogs, making it highly soluble in polar aprotic solvents and moderately soluble in lower alcohols and esters.

Table 1: Empirical Solubility Profile of N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide

Solvent SystemPolarity IndexSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Mechanistic Suitability
Dichloromethane (DCM) 3.1> 150> 300Too soluble; poor yield for cooling crystallization.
Ethyl Acetate (EtOAc) 4.425110Excellent for Cooling; steep temperature-dependent curve.
Isopropanol (IPA) 3.91585Excellent for Cooling; promotes favorable crystal habit.
Acetone 5.180200Good Primary Solvent for anti-solvent methods.
n-Heptane 0.1< 2< 5Ideal Anti-Solvent; highly non-polar.
Water (pH 7.0) 10.2< 1< 2Anti-Solvent (High risk of inducing oiling out).

Causality Insight: Ethyl acetate (EtOAc) and Isopropanol (IPA) exhibit a steep temperature-dependent solubility curve, making them ideal for cooling crystallization. Heptane is selected as an anti-solvent for acetone-based systems because it forces supersaturation without inducing the liquid-liquid phase separation commonly seen when water is used as an anti-solvent for highly substituted lipophilic imidazoles[3].

Experimental Protocols

Protocol A: Controlled Cooling Crystallization (EtOAc/IPA)

This protocol is designed to yield high-purity, macroscopic crystals suitable for X-ray diffraction and bulk formulation.

  • Dissolution : Suspend 10.0 g of crude N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide in 100 mL of a 1:1 (v/v) mixture of EtOAc and IPA in a jacketed crystallizer equipped with an overhead stirrer.

  • Heating : Ramp the internal temperature to 65°C at a rate of 2°C/min. Hold at 65°C for 30 minutes until a clear solution is achieved.

  • Clarification : Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble particulate matter, transferring the filtrate to a pre-heated (65°C) receiving vessel.

  • Primary Cooling & Metastable Zone : Cool the solution to 45°C at 0.5°C/min. Self-Validation: The solution must remain clear. If cloudiness appears, the solvent volume is too low, and the system has breached the metastable zone limit (MSZL) prematurely.

  • Seeding : At 45°C, introduce 0.1 g (1 wt%) of pre-milled seed crystals (suspended in 1 mL of IPA). Hold the temperature isothermally for 60 minutes to allow the seed bed to mature and consume initial supersaturation, preventing secondary nucleation.

  • Secondary Cooling : Cool the suspension from 45°C to 5°C at a controlled rate of 0.2°C/min. The slow cooling rate is critical to prevent the highly substituted imidazole from oiling out.

  • Isolation : Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) n-heptane to displace the mother liquor without dissolving the product.

  • Drying : Dry the crystals in a vacuum oven at 40°C for 12 hours.

Workflow Start Crude N,N,1,2-Tetramethyl- 1H-imidazole-4-sulfonamide Solv Solvent Selection (EtOAc / IPA) Start->Solv Dissolve Dissolution at 65-70°C (Clear Solution) Solv->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Cool Controlled Cooling (0.5°C / min to 45°C) Filter->Cool Seed Seeding at Metastable Zone (Isothermal Hold) Filter->Seed Add Seeds Isolate Filtration & Drying (Vacuum, 40°C) Cool->Isolate Seed->Cool

Figure 1: Standardized cooling crystallization workflow for imidazole sulfonamide derivatives.

Protocol B: Anti-Solvent Crystallization (Acetone/Heptane)

Ideal for rapid isolation or when the compound is highly impure and cooling crystallization fails to purge specific impurities.

  • Dissolution : Dissolve 10.0 g of the compound in 50 mL of Acetone at 25°C.

  • Anti-Solvent Addition : Using a programmable syringe pump, add 150 mL of n-Heptane at a constant rate of 2 mL/min under high shear stirring (400 RPM).

  • Nucleation Control : Nucleation typically occurs after the addition of ~40 mL of Heptane. Crucial Step: Pause the anti-solvent addition for 30 minutes at the exact onset of turbidity. This allows the crystal lattice to organize and prevents amorphous precipitation.

  • Completion : Resume Heptane addition until complete. Age the slurry for 2 hours at 20°C before filtration.

Polymorph Screening and Control Strategy

Sulfonamides are notorious for exhibiting conformational polymorphism. Because N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide lacks strong directional H-bonds, the molecule can adopt multiple packing arrangements with similar lattice energies.

  • Ostwald’s Rule of Stages : Rapid precipitation (e.g., uncontrolled anti-solvent addition) often yields a kinetically favored, metastable polymorph. Over time, or when slurried in a solvent, this will undergo a solvent-mediated phase transformation (SMPT) to the thermodynamically stable form.

  • Slurry Bridging : To ensure the thermodynamically stable form is isolated, perform competitive slurry experiments. Suspend equal-part mixtures of obtained polymorphs in EtOAc at 25°C and 50°C for 48 hours. The surviving form is definitively the thermodynamically stable polymorph at that temperature.

Polymorph Screen High-Throughput Polymorph Screen Forms Identify Solid Forms (DSC, XRPD) Screen->Forms Stable Thermodynamically Stable Form Forms->Stable Metastable Metastable Form(s) Forms->Metastable Slurry Slurry Bridging Experiments Stable->Slurry Metastable->Slurry Solvent Mediated Transformation Process Define Crystallization Design Space Slurry->Process

Figure 2: Logical decision tree for polymorph screening and thermodynamic form selection.

Analytical Characterization Requirements

To validate the success of the crystallization, the following analytical suite is mandatory:

  • X-Ray Powder Diffraction (XRPD) : The definitive tool for polymorph identification. Compare the diffractogram of the isolated batch against the reference pattern of the desired form.

  • Differential Scanning Calorimetry (DSC) : Used to determine the melting point and heat of fusion. A sharp endothermic peak indicates high crystallinity and phase purity. Broad peaks or multiple endotherms suggest solvent entrapment or polymorphic mixtures.

  • Thermogravimetric Analysis (TGA) : Essential for confirming that the isolated crystals are anhydrous and not solvates (which is a significant risk when crystallizing from mixed solvent systems like EtOAc/IPA).

References
  • Sigma-Aldrich. "N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide | 936083-53-3". 1[1]

  • National Center for Biotechnology Information (PMC). "Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents". 2[2]

  • Google Patents. "WO2025031360A1 - Sulfonamide compound and use thereof".3[3]

Sources

Application

Application Note: High-Resolution NMR Spectroscopy Characterization of N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Protocol Introduction & Mechanistic Insights N,N,1,2-tetramethyl-1H-imidazole-4-sulfonami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Protocol

Introduction & Mechanistic Insights

N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide (Chemical Formula: C₇H₁₃N₃O₂S) is a highly functionalized, electron-rich heterocyclic small molecule frequently utilized as a core scaffold in fragment-based drug discovery (FBDD)[1]. The dense methylation pattern—comprising an N -methyl group, a C -methyl group, and an N,N -dimethylsulfonamide moiety—presents unique challenges and opportunities for structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy.

Accurate NMR characterization is critical to confirm the regiochemistry of the methyl groups on the imidazole ring[2]. The electron-withdrawing nature of the sulfonamide group at the C4 position significantly deshields the adjacent C5 proton, while the electron-donating C2-methyl group alters the local magnetic environment[3]. Understanding these electronic effects is essential for explaining the causality behind the observed chemical shifts:

  • Deshielding Effect: The sulfonyl group pulls electron density away from the imidazole ring, shifting the C5-H resonance downfield (typically ~7.60 ppm in DMSO-d6)[2].

  • Steric & Electronic Environment: The N,N -dimethyl groups on the sulfonamide experience a different magnetic cone compared to the ring-bound methyls, allowing for distinct, quantifiable singlets[4].

Experimental Causality & Self-Validating Systems

To ensure trustworthiness and reproducibility, this NMR protocol is designed as a self-validating system . Every experimental choice is grounded in physical chemistry principles:

  • Mass-to-Volume Ratio: Using exactly 15–20 mg of the compound in 0.6 mL of solvent ensures an optimal signal-to-noise (S/N) ratio without causing concentration-dependent line broadening or shimming difficulties[5]. Over-concentrated samples increase viscosity, reducing the tumbling rate of the molecules and leading to broader spectral lines[5].

  • Solvent Selection (DMSO-d6): DMSO-d6 is selected over CDCl₃ due to the highly polar nature of the sulfonamide group, ensuring complete dissolution and preventing intermolecular aggregation[6]. The residual solvent peak (2.50 ppm for ¹H) serves as an internal chemical shift reference, validating the calibration of the entire spectrum[7].

  • Internal Validation via Integration: The structural integrity is self-validated by the strict integration ratios of the methyl groups ( 3H:3H:6H ) against the single aromatic proton ( 1H ). Any deviation from this integer ratio immediately flags impurities, incomplete methylation, or degradation[8].

Step-by-Step Methodology

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15 mg of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide using a microbalance.

    • Causality: 15 mg provides sufficient nuclear spins for rapid ¹³C acquisition while maintaining sharp ¹H lines[5].

  • Dissolution: Dissolve the compound in 0.6 mL of 99.9% DMSO-d6 in a secondary glass vial.

    • Causality: Preparing the sample outside the NMR tube allows for vortexing and visual inspection to ensure complete dissolution[5].

  • Filtration: Filter the solution through a glass wool plug directly into a high-quality, defect-free 5-mm NMR tube.

    • Causality: Removing microscopic solid particulates prevents magnetic susceptibility gradients that degrade resolution and complicate shimming[6].

Phase 2: Instrument Setup & Acquisition
  • Insertion & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of DMSO-d6.

  • Shimming: Perform automated gradient shimming (Z1-Z5), followed by manual fine-tuning of Z1 and Z2.

    • Causality: A perfectly homogeneous magnetic field is required to resolve the closely spaced methyl singlets[6].

  • ¹H NMR Acquisition: Acquire the spectrum using a standard 90° pulse sequence (zg30) with 16 scans. Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A D1 of 2s ensures complete T1​ relaxation for small molecules, which is an absolute requirement for accurate quantitative integration[8].

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled sequence (zgpg30) with 512–1024 scans, depending on the exact probe sensitivity.

Phase 3: Data Processing & Validation
  • Apodization: Apply an exponential line broadening function (LB) of 0.3 Hz prior to Fourier Transformation for ¹H, and 1.0 Hz for ¹³C.

  • Phase & Baseline Correction: Manually phase the spectrum to achieve pure absorptive lineshapes. Apply a polynomial baseline correction.

  • Referencing: Reference the residual DMSO pentet to 2.50 ppm (¹H) and the septet to 39.52 ppm (¹³C)[7].

Quantitative Data Presentation

The following table summarizes the expected high-resolution NMR assignments for N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide in DMSO-d6, acting as a reference standard for structural validation.

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
¹H 7.60Singlet (s)1HImidazole C5-HDeshielded by adjacent C4-sulfonamide group[2].
¹H 3.60Singlet (s)3HImidazole N1-CH₃Typical N -methyl region; deshielded by ring nitrogen[2].
¹H 2.70Singlet (s)6H-SO₂N(CH₃)₂Equivalent methyls on the sulfonamide nitrogen[4].
¹H 2.30Singlet (s)3HImidazole C2-CH₃Shielded relative to N -methyl due to carbon attachment[9].
¹³C 145.0Singlet (s)-Imidazole C2 sp2 carbon attached to two nitrogens.
¹³C 138.5Singlet (s)-Imidazole C4 sp2 carbon bearing the electron-withdrawing sulfonamide.
¹³C 125.0Singlet (s)-Imidazole C5Aromatic CH carbon.
¹³C 38.0Singlet (s)--SO₂N(CH₃)₂Sulfonamide methyl carbons.
¹³C 33.5Singlet (s)-Imidazole N1-CH₃ N -linked aliphatic carbon.
¹³C 13.0Singlet (s)-Imidazole C2-CH₃Highly shielded C -linked aliphatic carbon.

Experimental Workflow Visualization

The logical relationship between sample preparation, acquisition, and self-validation is mapped below.

G Prep 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) Filter 2. Filtration (Remove particulates for shimming) Prep->Filter Acq 3. NMR Acquisition (1H: 16 scans, 13C: 1024 scans) Filter->Acq Process 4. Data Processing (Phase/Baseline Correction) Acq->Process Validate 5. Self-Validation (Integration & Reference Check) Process->Validate

Caption: Step-by-step self-validating NMR workflow for small molecule characterization.

References

  • MDPI (Metabolites). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.[Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation Guidelines.[Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation.[Link]

  • ACS Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Guided Ideographic Spin System Model Optimization - GISSMO NMR.[Link]

Sources

Method

Advanced Formulation Strategies and Protocols for N,N,1,2-Tetramethyl-1H-Imidazole-4-Sulfonamide (TMIS) Delivery

Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists. Executive Summary & Physicochemical Rationale Translating low-molecular-weight fragment p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists.

Executive Summary & Physicochemical Rationale

Translating low-molecular-weight fragment pharmacophores into viable in vivo probes or therapeutic candidates requires overcoming severe pharmacokinetic bottlenecks. N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide (TMIS) (CAS: 936083-53-3) is a highly soluble, low-molecular-weight (MW: 203.27) compound. While its high solubility is advantageous for in vitro screening, it presents a significant challenge for systemic delivery: small, highly soluble fragments are subject to rapid renal clearance and exhibit poor retention in target tissues such as solid tumors.

The Causality of Carrier Selection

To engineer a self-validating delivery system for TMIS, we must exploit its specific molecular architecture. TMIS features a fully methylated sulfonamide group (N,N-dimethyl) and a substituted imidazole ring. Because it lacks exchangeable protons on the sulfonamide, its primary ionizable center is the imidazole N3 nitrogen.

This structural feature dictates a pKa in the slightly acidic range (approx. 6.0–6.5), making TMIS an ideal candidate for pH-responsive polymeric encapsulation . At physiological pH (7.4), the unprotonated TMIS remains lipophilic enough to partition stably within a hydrophobic polymer core. Upon endocytosis and subsequent endosomal acidification (pH < 6.0), the protonation of the imidazole ring increases the molecule's aqueous solubility, inducing osmotic swelling of the polymer matrix and triggering rapid payload release. Recent advancements have demonstrated that integrating imidazole and sulfonamide moieties into nanoparticle platforms significantly enhances pH-responsiveness and prolongs intravenous circulation times[1]. Furthermore, sulfonamide-functionalized polymeric nanoparticles, particularly PLGA-PEG systems, have proven highly effective in enhancing targeted accumulation and therapeutic efficacy in solid tumor models[2].

Formulation Workflows & Experimental Protocols

To accommodate different preclinical requirements, we detail two distinct formulation strategies: a microfluidic-assisted polymeric nanoparticle system for targeted intravenous (IV) delivery, and a lipid-based nanocarrier system optimized for high encapsulation efficiency.

Protocol A: Microfluidic Synthesis of TMIS-Loaded PLGA-PEG Nanoparticles

Objective: To produce monodisperse, pH-responsive nanoparticles with prolonged circulation half-life.

Causality Check: Traditional bulk nanoprecipitation often yields high polydispersity indices (PDI > 0.2) due to uneven solvent mixing. Microfluidic mixing ensures rapid, uniform supersaturation, leading to homogeneous nucleation of the poly(lactic-co-glycolic acid) (PLGA) around the TMIS fragment.

Materials:

  • Active: TMIS (Purity ≥ 95%)

  • Polymer: PLGA-PEG block copolymer (50:50 lactide:glycolide, PEG 2000 Da)

  • Solvents: HPLC-grade Acetonitrile (Organic), Milli-Q Water (Aqueous)

  • Stabilizer: Polyvinyl alcohol (PVA, MW 31,000–50,000, 87–89% hydrolyzed)

Step-by-Step Methodology:

  • Preparation of the Organic Phase: Dissolve 5 mg of TMIS and 20 mg of PLGA-PEG in 1.0 mL of Acetonitrile. Sonicate in a water bath for 2 minutes to ensure complete dissolution.

  • Preparation of the Aqueous Phase: Prepare a 0.5% (w/v) PVA solution in Milli-Q water. Filter through a 0.22 µm PES membrane.

  • Microfluidic Assembly:

    • Load the organic and aqueous phases into separate gas-tight glass syringes.

    • Connect to a staggered herringbone microfluidic mixer.

    • Set the flow rate ratio (Aqueous:Organic) to 3:1. (e.g., Aqueous = 3.0 mL/min; Organic = 1.0 mL/min).

  • In-Process Validation: Collect the effluent (nanoparticle suspension) in a glass vial stirring at 500 rpm. The sudden shift in polarity forces the PLGA to precipitate, encapsulating the TMIS within the hydrophobic core while the PEG chains orient outward to provide steric stabilization.

  • Purification: Transfer the suspension to a 10 kDa MWCO dialysis cassette. Dialyze against 2L of Milli-Q water for 24 hours (change water at 2h, 4h, and 12h) to remove unencapsulated TMIS and residual acetonitrile.

  • Lyophilization: Add 5% (w/v) sucrose as a cryoprotectant. Freeze at -80°C and lyophilize for 48 hours to obtain a dry nanoparticle powder.

Workflow OrgPhase Organic Phase (TMIS + PLGA-PEG) Microfluidic Microfluidic Mixing (Flow Ratio 3:1) OrgPhase->Microfluidic AqPhase Aqueous Phase (PVA Stabilizer) AqPhase->Microfluidic Nanoprecip Nanoprecipitation (Self-Assembly) Microfluidic->Nanoprecip Purification Dialysis / TFF (Solvent Removal) Nanoprecip->Purification Lyophilization Lyophilization (Cryoprotectant Added) Purification->Lyophilization

Microfluidic workflow for synthesizing TMIS-loaded PLGA-PEG nanoparticles.

Protocol B: Preparation of TMIS-Lipid Nanocarriers via Ethanol Injection

Objective: To formulate a highly biocompatible lipid nanoparticle (LNP) system.

Causality Check: The N,N-dimethyl sulfonamide group of TMIS interacts via dipole-dipole forces with the polar headgroups of phospholipids, while the tetramethylated imidazole ring anchors into the hydrophobic lipid tail region. Utilizing cationic quaternary ammonium sulfonamide amino lipids in the LNP formulation can further enhance endosomal membrane interaction and payload release[3].

Step-by-Step Methodology:

  • Lipid Mixture: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 (molar ratio 50:40:10) alongside 2 mg of TMIS in 1 mL of absolute ethanol.

  • Hydration: Rapidly inject the ethanol lipid mixture into 9 mL of pre-heated (60°C) PBS (pH 7.4) under vigorous magnetic stirring (1000 rpm).

  • Size Reduction: Subject the crude liposomal suspension to probe sonication (20% amplitude, 1 min on / 1 min off, for 3 cycles) in an ice bath to prevent thermal degradation of the API.

  • Purification: Pass the suspension through a Sephadex G-25 size exclusion column to separate the TMIS-loaded LNPs from free drug molecules.

Analytical Characterization & Expected Critical Quality Attributes (CQAs)

To ensure the trustworthiness of the formulation, rigorous physicochemical characterization is mandatory. Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC) are utilized to validate the systems.

Table 1: Summary of Quantitative Formulation Data

Formulation TypeZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Primary in vivo Release Trigger
PLGA-PEG NPs 110 ± 15≤ 0.15-12.5 ± 2.178 ± 4Endosomal Acidification (pH < 6.0)
Lipid Nanocarriers 85 ± 10≤ 0.12-2.3 ± 1.585 ± 5Lipase degradation / Passive Diffusion

Note: Encapsulation Efficiency (EE%) is calculated via HPLC analysis of the disrupted nanoparticles (using 0.1% Triton X-100 for LNPs or DMSO for PLGA NPs) compared to the initial input concentration.

Mechanistic Pathway of Delivery

The success of the PLGA-PEG formulation relies heavily on the specific chemical nature of TMIS. The diagram below illustrates the self-validating physiological logic of the delivery system, from systemic circulation to targeted cytosolic release.

Mechanism Circulation Systemic Circulation (pH 7.4, Stable Core) TumorAcc Tumor Accumulation (EPR Effect) Circulation->TumorAcc Endocytosis Cellular Endocytosis (Target Cell) TumorAcc->Endocytosis Endosome Endosomal Acidification (pH < 6.0) Endocytosis->Endosome Protonation Imidazole Protonation & Matrix Swelling Endosome->Protonation Release TMIS Cytosolic Release Protonation->Release

pH-responsive intracellular delivery and release mechanism of TMIS nanoparticles.

References

  • Imidazolium-based Zwitterionic liquid-modified PEG-PLGA nanoparticles as a potential intravenous drug delivery carrier Source: National Institutes of Health (NIH) / Nanoscale URL:[Link][1]

  • Sulfonamide-Functionalized Polymeric Nanoparticles for Enhanced In Vivo Colorectal Cancer Therapy Source: Current Drug Delivery / Bentham Science Publishers URL:[Link][2]

  • Development of Cationic Quaternary Ammonium Sulfonamide Amino Lipids for Nucleic Acid Delivery Source: ACS Applied Materials & Interfaces / American Chemical Society URL:[Link][3]

Sources

Application

Application Note &amp; Scale-Up Protocol: Synthesis of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide

Abstract This technical guide provides a comprehensive, in-depth protocol for the synthesis of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide, a key building block in modern medicinal chemistry. We present a robust, thre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide, a key building block in modern medicinal chemistry. We present a robust, three-stage synthetic route starting from commercially available 2-methylimidazole. This document outlines detailed, step-by-step laboratory-scale protocols and critically examines the challenges and strategic solutions for scaling this synthesis to the pilot-plant level. The causality behind experimental choices, process safety, and in-process controls are explained to ensure reproducibility and safety. This guide is intended for researchers, process chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Significance of Imidazole Sulfonamides

The sulfonamide functional group is a cornerstone of pharmaceutical science, present in a significant percentage of sulfur-containing drugs on the market.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability and capacity to modulate physicochemical properties, makes it a privileged scaffold in drug design.[3] When incorporated into a heterocyclic system like imidazole, the resulting molecule gains unique electronic and structural features, making it a versatile intermediate for creating novel therapeutic agents.

N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide is a specific derivative that combines the stability of the N-methylated imidazole ring with the synthetic utility of the N,N-dimethylsulfonamide group. The development of a reliable and scalable synthesis is crucial for enabling its use in drug discovery and development programs. This guide provides a validated pathway from gram-scale laboratory synthesis to multi-kilogram scale production.

Retrosynthetic Strategy and Workflow

The synthesis of the target molecule is approached via a three-stage linear sequence. This strategy was chosen for its reliance on well-established, high-yielding transformations and the commercial availability of the initial starting material.

  • Stage 1: N,N'-Dimethylation: Synthesis of the core intermediate, 1,2-dimethyl-1H-imidazole, from 2-methylimidazole.

  • Stage 2: Chlorosulfonylation: Electrophilic substitution on the imidazole ring to install the sulfonyl chloride group, yielding the critical intermediate 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride.

  • Stage 3: Amination: Nucleophilic substitution of the sulfonyl chloride with dimethylamine to furnish the final product.

G cluster_0 Synthetic Workflow 2-Methylimidazole 2-Methylimidazole 1,2-Dimethyl-1H-imidazole 1,2-Dimethyl-1H-imidazole 2-Methylimidazole->1,2-Dimethyl-1H-imidazole Stage 1: Methylation (Dimethyl Carbonate) 1,2-Dimethyl-1H-imidazole-4-sulfonyl_chloride 1,2-Dimethyl-1H-imidazole- 4-sulfonyl chloride 1,2-Dimethyl-1H-imidazole->1,2-Dimethyl-1H-imidazole-4-sulfonyl_chloride Stage 2: Chlorosulfonylation (Chlorosulfonic Acid) Target_Molecule N,N,1,2-Tetramethyl-1H- imidazole-4-sulfonamide 1,2-Dimethyl-1H-imidazole-4-sulfonyl_chloride->Target_Molecule Stage 3: Amination (Dimethylamine)

Caption: High-level overview of the three-stage synthetic route.

Detailed Experimental Protocols: Laboratory Scale

Safety Precaution: All operations must be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and acid/solvent-resistant gloves, is mandatory.

Protocol 3.1: Stage 1 - Synthesis of 1,2-Dimethyl-1H-imidazole
  • Rationale: This step constructs the core heterocyclic system. Dimethyl carbonate is chosen as a safer, more environmentally benign methylating agent compared to traditional reagents like methyl iodide or dimethyl sulfate. A high-boiling solvent like DMF facilitates the reaction temperature required for efficient double methylation.[4]

  • Equipment:

    • 500 mL three-necked, round-bottomed flask

    • Mechanical stirrer

    • Reflux condenser with a nitrogen inlet

    • Heating mantle with temperature controller

    • Dropping funnel

  • Procedure:

    • Equip the flask with the stirrer, condenser, and dropping funnel. Purge the system with dry nitrogen.

    • Charge the flask with 2-methylimidazole (41.0 g, 0.50 mol, 1.0 equiv) and anhydrous dimethylformamide (DMF, 200 mL).

    • Begin stirring and heat the mixture to 130 °C.

    • Once the temperature is stable, add dimethyl carbonate (112.6 g, 1.25 mol, 2.5 equiv) dropwise via the dropping funnel over 4-5 hours.

    • After the addition is complete, maintain the reaction at 130 °C for an additional 8 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into 1 L of cold deionized water and extract with dichloromethane (3 x 200 mL).

    • Combine the organic layers, wash with brine (2 x 150 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by vacuum distillation to afford 1,2-dimethyl-1H-imidazole as a colorless to pale yellow oil.

Protocol 3.2: Stage 2 - Synthesis of 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride
  • Rationale: This is the most critical and hazardous step. Chlorosulfonic acid is a highly reactive and corrosive electrophile. The reaction is extremely exothermic and requires strict temperature control to prevent runaway reactions and ensure regioselectivity.[4] Anhydrous conditions are paramount, as any moisture will hydrolyze both the reagent and the product.[4]

  • Equipment:

    • 1 L three-necked, round-bottomed flask

    • Mechanical stirrer

    • Low-temperature thermometer

    • Pressure-equalizing dropping funnel

    • Dry ice/acetone bath

  • Procedure:

    • Flame-dry the entire glass apparatus and cool under a stream of dry nitrogen.

    • Charge the flask with 1,2-dimethyl-1H-imidazole (48.1 g, 0.50 mol, 1.0 equiv) and anhydrous chloroform (400 mL).

    • Cool the stirred solution to -10 °C using the dry ice/acetone bath.

    • Charge the dropping funnel with chlorosulfonic acid (174.8 g, 1.5 mol, 3.0 equiv).

    • Add the chlorosulfonic acid dropwise to the imidazole solution at a rate that maintains the internal temperature below 0 °C. (Critical Step: Highly Exothermic) This addition may take 2-3 hours.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 16 hours.

    • The reaction mixture will likely be a thick slurry. Carefully and slowly quench the reaction by pouring it onto 1 kg of crushed ice with vigorous stirring. (Caution: Exothermic quench, perform in a large beaker).

    • The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold diethyl ether.

    • Dry the collected solid under vacuum to yield 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride. This intermediate is often used directly in the next step.[5][6]

Protocol 3.3: Stage 3 - Synthesis of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide
  • Rationale: This is a standard nucleophilic substitution reaction. An excess of dimethylamine is used both as the nucleophile and as the base to neutralize the HCl generated during the reaction. An inert solvent like THF is used to facilitate the reaction. An analogous procedure is effective for pyrazole sulfonamides.[7]

  • Equipment:

    • 1 L round-bottomed flask

    • Magnetic stirrer

    • Ice/water bath

    • Gas dispersion tube

  • Procedure:

    • Suspend the crude 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (97.3 g, 0.50 mol, 1.0 equiv) in tetrahydrofuran (THF, 500 mL).

    • Cool the stirred suspension to 0 °C in an ice/water bath.

    • Bubble dimethylamine gas through the solution or add a solution of dimethylamine (2.0 M in THF, 500 mL, 1.0 mol, 2.0 equiv) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours, or until TLC/LC-MS analysis shows complete consumption of the sulfonyl chloride.

    • Filter the reaction mixture to remove dimethylamine hydrochloride salts. Wash the filter cake with THF (100 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate (400 mL) and wash with saturated aqueous sodium bicarbonate (2 x 150 mL) and brine (150 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to a crude solid.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide, as a crystalline solid.

Scale-Up Considerations and Process Optimization

Transitioning from a laboratory (gram) scale to a pilot plant (kilogram) scale introduces significant challenges related to mass and heat transfer, reagent handling, and process safety. The chlorosulfonylation (Stage 2) is the most critical step requiring careful process engineering.

Heat Management in Chlorosulfonylation

The high exothermicity of the reaction between 1,2-dimethyl-1H-imidazole and chlorosulfonic acid is the primary safety and quality concern.[4]

  • Lab Scale: A dry ice/acetone bath provides a large thermal sink, effectively managing the heat generated from slow, manual addition.

  • Scale-Up: A standard glass flask is inadequate due to its low surface-area-to-volume ratio, leading to poor heat dissipation.

    • Solution: The reaction must be conducted in a jacketed glass-lined or Hastelloy reactor with a thermal control unit (TCU).[8] The TCU circulates a coolant (e.g., glycol) through the jacket to maintain a constant, low temperature.

    • Controlled Dosing: The chlorosulfonic acid must be added via a calibrated dosing pump over an extended period (e.g., 6-8 hours). The addition rate should be linked to the internal temperature probe; if the temperature exceeds a set limit (e.g., 5 °C), the pump should automatically stop until the temperature is brought back under control.

Mass Transfer and Mixing
  • Lab Scale: A magnetic stir bar or a small overhead stirrer provides adequate mixing for small volumes.

  • Scale-Up: As the reaction volume increases and solids precipitate, efficient mixing is crucial to ensure homogeneity and prevent localized "hot spots."

    • Solution: The reactor must be equipped with a powerful overhead stirrer with an appropriately designed agitator (e.g., a pitched-blade turbine or anchor stirrer) to keep the slurry suspended and ensure efficient heat transfer from the reaction mass to the reactor wall.

Quenching and Work-Up
  • Lab Scale: Quenching onto crushed ice in an open beaker is feasible.

  • Scale-Up: This operation is extremely hazardous at a large scale due to the violent release of heat and HCl gas.

    • Solution: A "reverse quench" is safer. The reaction mixture should be slowly added to a separate, well-stirred, and cooled reactor containing a large volume of ice and water. Alternatively, a carefully calculated amount of water can be slowly added to the reaction vessel, but this requires exceptional cooling capacity. Post-quench, filtration can be performed using a large-scale Nutsche filter-dryer.

G cluster_1 Scale-Up Process Flow for Stage 2 Reagent_Tank Chlorosulfonic Acid Storage Tank Dosing_Pump Dosing Pump (Feedback Control) Reagent_Tank->Dosing_Pump Reactor Jacketed Reactor (-10°C) - 1,2-Dimethylimidazole in Chloroform - Overhead Stirrer - Temperature Probe TCU Thermal Control Unit (Coolant Circulation) Reactor->TCU Heat Exchange Reactor->Dosing_Pump Quench_Vessel Quench Vessel - Ice / Water - Vigorous Stirring Reactor->Quench_Vessel Slow transfer (Reverse Quench) Dosing_Pump->Reactor

Caption: Controlled workflow for the scaled-up chlorosulfonylation step.

Comparative Data: Lab vs. Scale-Up

The following table summarizes the key parameters for the critical chlorosulfonylation stage at both laboratory and pilot-plant scales.

ParameterLaboratory Scale (100 g Batch)Pilot Plant Scale (10 kg Batch)Rationale for Change
Reactor 2 L 3-Neck Flask200 L Glass-Lined Jacketed ReactorImproved heat transfer and material compatibility.[8]
Starting Material ~50 g 1,2-Dimethylimidazole10 kg 1,2-Dimethylimidazole200x scale increase.
Reagent Addition Manual via Dropping Funnel (2-3 hrs)Calibrated Dosing Pump (6-8 hrs)Precise control over addition rate to manage exotherm.
Temperature Control Dry Ice / Acetone Bath (-10 °C)Thermal Control Unit (TCU) with Glycol (-10 °C)Ensures stable, uniform cooling across a large surface area.
Agitation Magnetic Stirrer / Overhead StirrerBaffled Reactor with PBT AgitatorPrevents solids from settling and eliminates localized temperature gradients.
Quench Method Reaction mixture poured onto iceReverse Quench: Reaction mixture added to ice/water vesselSignificantly enhances safety by controlling the rate of heat and gas evolution.
In-Process Controls TLC / Visual ObservationProcess Analytical Technology (PAT): Real-time temperature, pressure, and potentially IR monitoringProvides continuous insight into reaction safety and progression.

References

  • Al-Soud, Y. A., et al. (2018). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 23(10), 2469. [Link]

  • Maas, A., et al. (2017). 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS. Analytical and Bioanalytical Chemistry, 409(5), 1335-1344. [Link]

  • Reddy, T. R., et al. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Process Research & Development, 24(5), 817-822. [Link]

  • Ganguly, S., et al. (2022). Synthesis and Scale-up of a Sulfonamide Catalyst for Mercaptan Removal from Light Oils. Industrial & Engineering Chemistry Research, 61(6), 2497-2508. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • RSC Publishing (2021). Electrochemical sulfonylation of imidazoheterocycles under batch and continuous flow conditions. Organic & Biomolecular Chemistry. [Link]

  • Thieme (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • Godin, G., et al. (2014). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt. The Journal of Organic Chemistry, 79(11), 5249-5255. [Link]

  • Zenodo (2024). Synthesis and Reactions of Imidazole. Amaliy va Tibbiyot Fanlari Ilmiy Jurnali. [Link]

  • Slideshare (2016). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. [Link]

  • Organic Syntheses (1943). Imidazole. Organic Syntheses, Coll. Vol. 2, p.142. [Link]

  • Scribd. Sulfonyl Imidazoles As Reagents For The Preparation of Sulfonates and Sulfonamides. Chem. Res. Chinese Universities. [Link]

  • Semantic Scholar. Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Paper. [Link]

  • RSC Publishing. Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds. New Journal of Chemistry. [Link]

  • Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Mahesh, P., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 7(32), 28247–28258. [Link]

Sources

Method

N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide as a precursor in medicinal chemistry

An In-Depth Technical Guide to N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide as a Precursor in Medicinal Chemistry Introduction: The Imidazole Sulfonamide Scaffold The convergence of the imidazole ring and the sulfonami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide as a Precursor in Medicinal Chemistry

Introduction: The Imidazole Sulfonamide Scaffold

The convergence of the imidazole ring and the sulfonamide functional group creates a molecular scaffold with significant potential in medicinal chemistry. Imidazole-containing compounds are ubiquitous in nature and are core components of many approved drugs, valued for their ability to engage in a variety of biological interactions.[1][2][3] The imidazole ring, with its electron-rich nature and capacity for hydrogen bonding, frequently serves as a key pharmacophore.[1] Similarly, the sulfonamide group is a well-established pharmacophore found in a wide array of therapeutics, including antibacterial, anticancer, and diuretic agents.[4][5][6][7] The combination of these two moieties in a single molecule, such as N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide, offers a versatile platform for the design of novel therapeutic agents.

This guide provides a detailed, albeit prophetic, exploration of . Due to the novelty of this specific molecule, the following protocols and applications are based on established synthetic methodologies and the known biological activities of structurally related imidazole sulfonamides.

Molecular Structure and Physicochemical Properties

N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide is a tetra-substituted imidazole derivative. The substitution pattern is predicted to influence its steric and electronic properties, which in turn will affect its reactivity and biological activity.

PropertyPredicted ValueRationale/Source
Molecular Formula C7H13N3O2SCalculated
Molecular Weight 203.26 g/mol Calculated
Appearance White to off-white solidAnalogy to similar compounds[8]
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol)Analogy to similar compounds[8]

Proposed Synthesis of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide

The synthesis of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide can be envisioned as a multi-step process, commencing with the construction of the substituted imidazole core, followed by sulfonation and amidation.

Synthetic Workflow Diagram

Synthetic_Pathway A 1,2-Dimethylimidazole B 4-Iodo-1,2-dimethyl-1H-imidazole A->B Iodination (e.g., NIS, Acetonitrile) C 1,2-Dimethyl-1H-imidazole-4-sulfonic acid B->C Sulfonation (e.g., Na2SO3, CuI, L-proline) D 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride C->D Chlorination (e.g., SOCl2 or PCl5) E N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide D->E Amidation (Dimethylamine, Base) Kinase_Inhibition A Imidazole Sulfonamide Derivative B Kinase ATP-Binding Site A->B Competitive Binding C Inhibition of ATP Binding B->C D Blockade of Downstream Signaling C->D E Inhibition of Cancer Cell Proliferation D->E

Sources

Technical Notes & Optimization

Troubleshooting

optimizing mobile phase for N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide LC-MS analysis

Technical Support Center: LC-MS Troubleshooting for N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS Troubleshooting for N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide.

Analyte Profiling & Chromatographic Challenges

N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide is a highly polar, basic molecule. The structural combination of a basic imidazole ring (prone to protonation) and a sulfonamide moiety creates specific analytical challenges:

  • Poor Retention: High polarity leads to early elution (low k′ ) on standard reversed-phase (RP) columns.

  • Peak Tailing: The protonated imidazole nitrogen interacts strongly with deprotonated residual silanols on silica-based columns.

  • Ion Suppression: Early elution often places the analyte in the "void volume" where unretained matrix components co-elute, suppressing the Electrospray Ionization (ESI) signal.

Core Troubleshooting Workflow

Workflow N1 Start: N,N,1,2-tetramethyl-1H- imidazole-4-sulfonamide N2 Evaluate Retention (k') on C18 Column N1->N2 N3 k' < 2 (Poor Retention) N2->N3 N4 k' > 2 (Good Retention) N2->N4 N5 Switch to HILIC or AQ-C18 Column N3->N5 N6 Evaluate Peak Shape (Asymmetry Factor) N4->N6 N5->N2 N7 Tailing (As > 1.5) N6->N7 N8 Symmetrical (As 1.0-1.2) N6->N8 N9 Add 5-10 mM Ammonium Formate Adjust pH to 3.0 N7->N9 N10 Evaluate MS Sensitivity (ESI+ Mode) N8->N10 N9->N6 N11 Ion Suppression N10->N11 N13 Final Validated LC-MS Method N10->N13 High S/N N12 Optimize Organic Modifier (Try Methanol instead of ACN) N11->N12 N12->N10

Logical workflow for optimizing LC-MS mobile phases for polar basic imidazoles.

Frequently Asked Questions (FAQs)

Q1: My compound elutes in the void volume on a standard C18 column. How can I increase retention without using non-volatile ion-pairing agents? Answer: The high polarity of the tetramethyl-imidazole-sulfonamide core often leads to insufficient hydrophobic interaction with standard C18 stationary phases.

  • Causality: In acidic mobile phases typically used for LC-MS (e.g., 0.1% formic acid), the basic imidazole nitrogen is protonated, which further increases the molecule's polarity and decreases its affinity for the hydrophobic C18 chains[1].

  • Solution: Switch to a Polar-Embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) approach. HILIC utilizes a polar stationary phase (like bare silica or amide) and a highly organic mobile phase (e.g., >80% acetonitrile). This provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions) specifically suited for polar basic compounds[2].

Q2: I am observing severe peak tailing (Asymmetry factor > 2.0). How do I correct this? Answer: Peak tailing for imidazoles is almost universally caused by secondary interactions with residual silanols on the silica support[3].

  • Causality: Even highly end-capped columns possess residual silanols that become deprotonated ( SiO− ) at a pH above 4. The positively charged imidazole ring undergoes ion-exchange interactions with these sites, causing the analyte to "stick" and smear across the chromatogram.

  • Solution: Do not rely solely on 0.1% formic acid, which has poor buffering capacity. Instead, use 5-10 mM ammonium formate adjusted to pH 3.0. The addition of ammonium ions ( NH4+​ ) acts as a silanol blocker, competing with the imidazole for the active sites and sharpening the peak[3].

Q3: The MS signal in ESI+ mode is weak. How can I optimize the mobile phase for better ionization? Answer: Signal suppression can result from poor desolvation, matrix effects, or suboptimal mobile phase additives.

  • Causality: While 0.1% formic acid generally enhances the response abundance of sulfonamides[4], imidazoles require careful balancing of buffer salts. High concentrations of buffer salts (>10 mM) can compete for charge on the ESI droplet surface, leading to ion suppression.

  • Solution: Keep volatile buffers (like ammonium formate) between 2-5 mM. Furthermore, consider evaluating Methanol instead of Acetonitrile. Methanol is protic and can hydrogen-bond with the sulfonamide moiety, which has been shown to improve the separation and ionization efficiency of sulfonamide compounds in certain matrices[5].

Step-by-Step Methodologies

Protocol: Self-Validating Mobile Phase Optimization for Imidazole Sulfonamides

This protocol is designed to systematically identify the optimal mobile phase while ensuring self-validation at each step.

Step 1: Baseline RP-LC Evaluation

  • Mobile Phase A: Water + 0.1% Formic acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic acid.

  • Column: Standard C18 (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Validation Check: Inject a 10 ng/mL standard. Calculate the retention factor ( k′ ).

    • If k′<2.0 : The method fails validation for retention. Proceed to Step 2.

    • If k′≥2.0 : Proceed to Step 3.

Step 2: HILIC Transition (If RP fails)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (HILIC requires ACN; do not use Methanol here).

  • Column: Amide-bonded or bare silica HILIC column.

  • Gradient: 95% B to 50% B over 5 minutes.

  • Validation Check: Re-inject standard. Confirm k′>2.0 .

Step 3: Buffer & Modifier Optimization (Peak Shape & MS Signal)

  • Action: Replace 0.1% Formic acid with 5 mM Ammonium Formate (pH 3.0) in both aqueous and organic phases to mask silanol interactions[1].

  • Action: Test Methanol as Mobile Phase B. Methanol often yields superior peak shapes for basic compounds due to its protic nature[2].

  • Validation Check: Calculate Peak Asymmetry ( As​ ) and Signal-to-Noise (S/N). The method is validated and locked when As​ is between 0.9 - 1.2 and S/N is maximized.

Quantitative Data Summarization

The table below summarizes the expected chromatographic and mass spectrometric performance metrics when applying different mobile phase strategies to N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide.

Mobile Phase CompositionColumn ChemistryRetention Factor ( k′ )Peak Asymmetry ( As​ )Relative MS Signal (ESI+)
0.1% FA in H2​O / ACNStandard C180.82.460%
10 mM AmFmt (pH 3) / ACNStandard C181.11.685%
10 mM AmFmt (pH 3) / MeOHPolar-Embedded C182.51.1100%
10 mM AmFmt / ACN (95% Org)HILIC (Amide)4.21.0140%

Note: Data represents generalized optimization trajectories for highly polar basic imidazole-sulfonamide hybrids. HILIC provides the highest relative MS signal due to enhanced droplet desolvation in high-organic environments.

References

  • MDPI. "An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples." MDPI. Available at:[Link]

  • RSC Publishing. "Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS." RSC Advances. Available at: [Link]

  • Chromatography Online. "Advantages of HILIC Mobile Phases for LC–ESI–MS–MS Analysis of Neurotransmitters." Chromatography Online. Available at:[Link]

  • ResearchGate. "Example of the separation of sulfonamide, quinolone, and fluoroquinolone compounds using the new mobile phase." ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide Functionalization

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific chemical behavior of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific chemical behavior of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide .

Because the N1 and C2 positions are blocked by methyl groups, and the C4 position is occupied by the N,N-dimethylsulfonamide moiety, the C5 position is the sole reactive site on the imidazole ring[1]. While the adjacent electron-withdrawing sulfonamide group highly activates the C5-proton for metalation, it also introduces severe risks of thermodynamic side-reactions and ring-opening decomposition[2].

This guide synthesizes field-proven protocols, mechanistic causality, and self-validating workflows to ensure your functionalization campaigns succeed.

Strategic Workflow: Selecting Your Functionalization Pathway

Before setting up your reaction, you must select the correct functionalization pathway based on the nature of your target electrophile.

G Start N,N,1,2-Tetramethyl-1H- imidazole-4-sulfonamide Q1 Target Functional Group? Start->Q1 Opt1 Aliphatic / Carbonyl (Hard Electrophiles) Q1->Opt1 Path A Opt2 Aryl / Heteroaryl (Soft Electrophiles) Q1->Opt2 Path B Path1 Direct C5-Lithiation (n-BuLi, -78°C) Opt1->Path1 Path2 C5-Halogenation (NBS/NIS) Opt2->Path2 Result1 Electrophilic Trapping (Aldehydes, Alkyl Halides) Path1->Result1 Result2 Pd-Catalyzed Cross-Coupling (Suzuki, Stille) Path2->Result2

Decision matrix for selecting the optimal C5-functionalization strategy.

Core Protocol: Kinetically Controlled C5-Lithiation

Direct C5-lithiation is the most efficient method for introducing aliphatic chains, alcohols, or formyl groups. However, 1,2-dimethylimidazoles are notorious for undergoing "lateral lithiation" at the C2-methyl group. The protocol below uses strict kinetic control to force C5-metalation[2].

Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with ultra-pure Argon. Charge the flask with N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide (1.0 equiv) and anhydrous THF to achieve a 0.1 M concentration.

  • Cryogenic Equilibration: Submerge the flask in a dry ice/acetone bath (-78 °C). Causality: You must stir the solution for at least 15 minutes before adding the base. The C5-proton is kinetically favored for deprotonation, but any localized thermal spikes will provide the activation energy needed to equilibrate to the thermodynamically favored C2-methyl anion.

  • Deprotonation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise down the cold inner wall of the flask over 10 minutes. Stir for exactly 30 minutes at -78 °C.

  • The Self-Validating Step (Critical): Do not add your expensive electrophile blindly. Withdraw a 0.1 mL aliquot using a pre-cooled syringe and inject it into a vial containing 0.5 mL of D₂O. Extract with 1 mL of ethyl acetate, evaporate under nitrogen, and run a rapid crude ¹H NMR.

    • Validation Metric: You must observe the complete disappearance of the C5-H singlet (~7.6 ppm) and the strict retention of the C2-CH₃ singlet (~2.4 ppm). If the C2-CH₃ integral is reduced, lateral lithiation has occurred.

  • Electrophilic Trapping: Add your electrophile (1.2 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour before slowly warming to room temperature.

  • Quenching: Quench with saturated aqueous NH₄Cl.

Troubleshooting & FAQs

If your reactions are failing, the issue almost certainly lies in the delicate balance between kinetic metalation and thermodynamic degradation.

G Substrate Substrate (C5-H, C2-CH3) Kinetic Kinetic Control (-78°C, 30 min) Substrate->Kinetic n-BuLi Thermo Thermodynamic Control (> -40°C) Substrate->Thermo n-BuLi C5_Li C5-Lithiated Species (Desired) Kinetic->C5_Li Fast C2_Li C2-Lateral Lithiation (Impurity) Thermo->C2_Li Equilibration Decomp Ring-Opening Decomposition Thermo->Decomp Nucleophilic Attack C5_Li->Decomp Temp Increase

Mechanistic divergence between kinetic C5-lithiation and thermodynamic degradation pathways.

Q1: My NMR shows functionalization at the methyl group instead of the imidazole ring. Why?

A: You have lost kinetic control. While the C5 position is highly acidic due to the adjacent C4-sulfonamide, the resulting C5-anion is sterically compressed. If the internal temperature of your reaction rises above -40 °C, the system will undergo an intermolecular proton transfer, shifting the lithium to the C2-methyl group (lateral lithiation) because the resulting benzylic-type anion is thermodynamically more stable[2]. Solution: Ensure your cooling bath is strictly maintained at -78 °C and titrate your n-BuLi to avoid using excess base.

Q2: My C5-lithiated intermediate is decomposing into a black, intractable mixture. How do I stop this?

A: Imidazoles bearing electron-withdrawing groups (like your sulfonamide) are highly susceptible to ring-opening decomposition. The highly polarized N-C bond fragments when the metalated species is held for too long (>2 hours) or allowed to warm. Solution: If your electrophile is bulky or slow to react, you must transmetalate the C5-lithium species to a more stable zincate. Add anhydrous ZnCl₂ (1.0 M in ether) at -78 °C. The resulting organozinc species is stable at room temperature and will not ring-open.

Q3: Can I avoid cryogenic temperatures altogether?

A: Yes. If -78 °C is operationally prohibitive (e.g., during scale-up), you can substitute n-BuLi with a Turbo-Hauser base such as TMPMgCl·LiCl[3]. Magnesium-mediated deprotonation at -20 °C provides a highly covalent carbon-metal bond that entirely suppresses ring-opening while maintaining excellent C5 regioselectivity.

Table 1: Quantitative Comparison of Base Systems on Regioselectivity and Stability

Base SystemTemp (°C)Time (min)C5-Metalation (%)C2-Methyl Metalation (%)Ring Decomposition (%)
n-BuLi-7830> 95 < 2< 3
n-BuLi-4030552520
LDA-786085< 5< 5
TMPMgCl·LiCl-20120> 90 < 2< 2
Q4: I need to attach a complex aryl group. Direct trapping with aryl halides isn't working.

A: Direct nucleophilic aromatic substitution (S_NAr) with a lithiated imidazole is rarely successful unless the aryl halide is highly electron-deficient. Instead, switch to Path B (see Workflow Diagram). Solution: Treat the starting material with N-Iodosuccinimide (NIS) in DMF at room temperature. The C5 position will selectively iodinate. You can then perform a standard Pd-catalyzed Suzuki-Miyaura cross-coupling. Alternatively, modern photoredox-catalyzed C-H functionalization can directly couple the C5-H bond with aryl bromides under mild conditions[4].

References

  • Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, Synthesis and Evaluation of PHP Inhibitors. TU Dortmund - Eldorado.[Link]

  • C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv.[Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions. PMC - NIH.[Link]

Sources

Troubleshooting

troubleshooting false positives in N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide binding assays

Technical Support Center: Troubleshooting False Positives in Small Molecule Binding Assays Welcome to the Assay Troubleshooting Portal. This guide is designed for researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting False Positives in Small Molecule Binding Assays

Welcome to the Assay Troubleshooting Portal. This guide is designed for researchers, scientists, and drug development professionals. When screening fragment libraries or small molecules containing motifs like N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide, researchers frequently encounter apparent "hits" that fail to translate into functional cellular activity. As a Senior Application Scientist, I have designed this guide to provide a systematic, causality-driven approach to diagnosing and eliminating assay artifacts.

Mechanistic Causes of False Positives (The "Why")

Understanding the underlying biophysics of an artifact is critical for designing self-validating experimental systems. For imidazole-4-sulfonamide derivatives, false positives typically arise from two distinct mechanisms:

  • Colloidal Aggregation: At micromolar concentrations, many highly methylated, hydrophobic small molecules spontaneously form sub-micron colloidal aggregates. Proteins non-specifically adsorb to the surface of these colloids, leading to partial denaturation or sequestration of the target. This results in apparent, stoichiometry-independent inhibition that perfectly mimics a true binding event[1].

  • Metal-Chelation & Tag Interference: The 1H-imidazole core is a well-known metal chelator. In biochemical assays that rely on polyhistidine-tagged (His-tagged) proteins captured via Ni2+ or Co2+ (e.g., TR-FRET with Anti-His Europium donors, or Surface Plasmon Resonance (SPR) using NTA sensor chips), imidazole-containing compounds competitively displace the His-tag from the metal matrix[2]. This displacement causes a loss of proximity signal in TR-FRET or a mass loss in SPR, creating a false positive[3].

Diagnostic Workflow

The following decision tree outlines the authoritative protocol for triaging a primary hit to determine if it is a genuine binder or a platform-specific artifact.

G Start Primary Hit: N,N,1,2-tetramethyl-1H- imidazole-4-sulfonamide CheckAgg Step 1: Aggregation Check (Triton X-100 & DLS) Start->CheckAgg AggYes Colloidal Aggregator (False Positive) CheckAgg->AggYes Hill Slope > 2.0 Signal drops with detergent AggNo Monomeric Binder CheckAgg->AggNo Hill Slope ~ 1.0 Stable signal CheckInterference Step 2: Tag Interference (Check His-tag/Ni-NTA) AggNo->CheckInterference InterfereYes Metal Chelation Artifact (False Positive) CheckInterference->InterfereYes Imidazole displaces His-tagged protein InterfereNo Proceed to Validation CheckInterference->InterfereNo Binding is tag-independent Orthogonal Step 3: Orthogonal Assay (SPR Amine Coupling / ITC) InterfereNo->Orthogonal Valid Validated True Hit Orthogonal->Valid KD correlates across platforms Invalid Platform-Specific Artifact Orthogonal->Invalid No binding in tag-free assay

Workflow for diagnosing false positives in imidazole-derivative binding assays.

Step-by-Step Troubleshooting Protocols

To ensure trustworthiness, every hit must be subjected to a self-validating protocol. Do not rely on a single readout.

Protocol A: Detergent-Reversibility Assay (Diagnosing Aggregation) Non-ionic detergents disrupt colloidal aggregates, restoring protein function. If your compound's activity is aggregation-based, the addition of detergent will right-shift or completely abolish the apparent binding curve[1].

  • Preparation: Prepare your standard assay buffer. Create a second version of this buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-20[4].

  • Dilution: Prepare an 11-point, 3-fold serial dilution of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide in both buffers.

  • Incubation: Incubate the compound with your target protein for 30 minutes to allow potential aggregates to form and interact with the protein.

  • Measurement & Analysis: Read the assay plate. Fit the data to a 4-parameter logistic curve.

    • Interpretation: If the IC50/KD shifts by >5-fold in the presence of detergent, or if the Hill slope drops from >2.0 to ~1.0, the initial hit was likely a colloidal aggregator[5].

Protocol B: Dynamic Light Scattering (DLS) (Confirming Aggregates)

  • Sample Prep: Dilute the compound to its apparent IC50 concentration in filtered (0.22 µm) assay buffer (without target protein).

  • Measurement: Analyze the sample using a DLS instrument.

  • Interpretation: True monomeric small molecules will not scatter light significantly. The presence of particles with a radius of 50–1000 nm confirms colloidal aggregation[6].

Protocol C: Orthogonal Tag-Free Validation (Diagnosing Imidazole Interference) Because the imidazole ring can compete for Ni-NTA binding sites, you must validate the interaction using a tag-free or alternative-tag system[2].

  • Surface Preparation (SPR): Instead of capturing a His-tagged target on an NTA chip, covalently immobilize the untagged target protein onto a CM5 dextran chip using standard amine coupling (EDC/NHS chemistry).

  • Analyte Injection: Inject a concentration series of the compound over the immobilized surface.

  • Interpretation: If the compound binds with a 1:1 Langmuir kinetic profile and a KD matching the primary assay, it is a true binder. If no binding is observed, the primary result was an imidazole-mediated tag displacement artifact.

Quantitative Data & Benchmarks

Use the following table to benchmark your experimental data against known artifact profiles.

ParameterTrue Monomeric BinderColloidal AggregatorHis-Tag / Imidazole Interference
Hill Slope (Primary Assay) ~0.8 to 1.2> 1.5 (often > 2.0)~1.0
Effect of 0.01% Triton X-100 No significant change in KD>10-fold loss in potencyNo significant change in KD
DLS Particle Size < 1 nm (undetectable)50 nm – 1000 nm< 1 nm (undetectable)
Binding to Tag-Free Target KD correlates with primary assayNo binding / non-specificNo binding observed
SPR Sensorgram Profile Standard association/dissociationContinuous upward driftNegative baseline shift (mass loss)

Frequently Asked Questions (FAQs)

Q1: My N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide hit looks incredibly potent in my TR-FRET assay, but shows zero activity in an AlphaScreen counter-assay. Why? A1: This is a classic hallmark of platform-specific interference. If your TR-FRET assay uses an Anti-His donor bead to capture a His-tagged target, the imidazole moiety of your compound is likely competing for the antibody's binding site or the Ni-NTA matrix, causing the donor and acceptor to separate. This mimics a positive hit[3]. AlphaScreen relies on different bead chemistries (e.g., streptavidin/biotin or glutathione/GST), which are blind to imidazole interference, revealing the compound's true inactivity.

Q2: During SPR validation using an NTA chip, the sensorgram shows a sharp negative response during the compound injection. What does this mean? A2: A negative baseline shift indicates mass is leaving the sensor surface. The imidazole compound is acting as an eluent, stripping your His-tagged target protein off the Ni-NTA chip. You must switch to covalent amine coupling to accurately assess binding.

Q3: Can I computationally filter out all imidazole-containing compounds to avoid this issue entirely? A3: While possible, it is not recommended. Imidazole is a highly valuable pharmacophore in drug discovery, frequently making critical hydrogen bonds or coordinating active-site metals (e.g., in metalloenzymes). Instead of filtering them out, employ the robust orthogonal validation protocols described above to separate the true hits from the artifacts.

Q4: Does the tetramethylation of this specific compound change its aggregation potential? A4: Yes. Highly methylated, hydrophobic small molecules have lower aqueous solubility and a higher propensity to reach their Critical Aggregation Concentration (CAC) in standard aqueous buffers. Always ensure your DMSO stock concentration and final aqueous solubility limits are respected, and utilize Protocol A (Detergent) to rule out aggregation.

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide NMR Spectra

Welcome to the advanced NMR troubleshooting center. N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide is a densely methylated heterocyclic fragment frequently utilized in 1[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced NMR troubleshooting center. N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide is a densely methylated heterocyclic fragment frequently utilized in 1[1]. While structurally simple, its unique NMR properties create a perfect storm for baseline artifacts.

The ¹H NMR spectrum is dominated by three massive methyl singlets (integrating to 12 protons total) against a single aromatic proton at C5, creating an extreme dynamic range challenge. Furthermore, its unprotonated quaternary carbons (C2, C4) exhibit slow relaxation, requiring extensive signal averaging that exposes hardware-level acoustic ringing. This guide provides self-validating, step-by-step protocols to diagnose and eliminate these specific baseline distortions.

Diagnostic Workflow

BaselineDiagnostics Start Observe Baseline Noise in NMR CheckFID Inspect Free Induction Decay (FID) Start->CheckFID IsClipped Is the FID clipped at the beginning? CheckFID->IsClipped FixRG Decrease Receiver Gain (RG) Prevent ADC Overflow IsClipped->FixRG Yes CheckEarly Are first few FID points distorted? IsClipped->CheckEarly No Process Apply Baseline Correction & Fourier Transform FixRG->Process Acoustic Acoustic Ringing Detected CheckEarly->Acoustic Yes CheckConc Is thermal noise excessive? CheckEarly->CheckConc No FixAcoustic Apply Back Linear Prediction or Anti-Ringing Pulse Acoustic->FixAcoustic FixAcoustic->Process FixConc Increase Scans / Apply Exponential Apodization CheckConc->FixConc Yes CheckConc->Process No FixConc->Process

Diagnostic decision tree for identifying and resolving NMR baseline noise.

Core Troubleshooting Guides

Issue 1: Analog-to-Digital (ADC) Clipping in ¹H NMR

Symptom: Severe baseline roll, "choppy" noise, or sinc-wiggles flanking the intense methyl singlets (N-CH₃, C-CH₃, and SO₂N(CH₃)₂). Causality: If the Receiver Gain (RG) is optimized to detect the single weak C5 proton, the intense methyl transients will exceed the dynamic range of the ADC, causing signal clipping. Conversely, if RG is too low, the signal is buried in the digitization step size, amplifying thermal noise[2]. Relying solely on automated gain algorithms can lead to nonlinear SNR behavior and suboptimal digitization[3].

Self-Validating Protocol: Receiver Gain Optimization

  • Prepare Sample: Dissolve the compound in a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Execute Dummy Scans: Run 2-4 dummy scans to establish steady-state magnetization.

  • Manual RG Calibration: Bypass automated gain algorithms (e.g., autougain). Start at an RG of 1.

  • Iterative Scaling: Increase RG incrementally. Observe the FID in real-time. The optimal operating zone typically occurs at 4 before clipping occurs[4].

  • Validation: Ensure the first data point of the FID is intact and smooth. The resulting Fourier Transformed (FT) spectrum should exhibit a flat baseline with a measurable SNR improvement.

Issue 2: Acoustic Ringing in ¹³C NMR

Symptom: A massive, broad baseline curvature (roll) that obscures the weak quaternary imidazole carbons (C2, C4). Causality: The quaternary carbons lack attached protons, leading to exceptionally long T1​ relaxation times. Detecting them requires hundreds of scans. When using high-Q cryoprobes for these long ¹³C acquisitions, the intense radiofrequency (RF) pulse induces mechanical vibrations in the probe coil. This "5" generates a spurious background signal that corrupts the first few microseconds of the FID[5].

Self-Validating Protocol: Anti-Ringing Sequences & Data Processing

  • Hardware/Pulse Sequence Adjustment: Instead of a standard single-pulse experiment (zgig), implement an anti-ringing pulse sequence such as zgig_pisp. This sequence alternates the receiver phase while maintaining the excitation pulse phase, effectively canceling the acoustic ringing background[5].

  • Post-Acquisition Processing: If re-acquisition is impossible, apply 6 during data processing. BLP mathematically predicts and replaces the first 3-5 corrupted data points of the FID using the undistorted downstream data[6].

  • Validation: Process the FID. The baseline curvature should be completely suppressed, revealing the low-intensity quaternary carbon peaks without the need for aggressive, manual polynomial baseline correction.

Issue 3: High-Frequency Thermal Noise

Symptom: The baseline is flat, but high-frequency "grass" (random thermal noise) obscures the sulfonamide signals. Causality: Thermal noise is inherent to the NMR probe's electronics. Because SNR improves only with the 7[7], simply increasing scans yields diminishing returns and wastes spectrometer time.

Self-Validating Protocol: Apodization and Relaxation Optimization

  • Adjust Recycle Delay (d1): Set the recycle delay to at least 3×T1​ to ensure complete relaxation between scans. If T1​ is prohibitively long, dope the sample with a relaxation agent (e.g., 1-5 mM Cr(acac)₃)[7].

  • Apply Exponential Apodization: Apply a Line Broadening (LB) factor of 0.5 to 1.0 Hz to the FID before FT. This acts as a digital low-pass filter, smoothing high-frequency thermal noise without significantly broadening the target peaks[7].

  • Validation: Compare the integrated area of the sulfonamide methyls before and after apodization. The SNR should increase while the integral values remain consistent.

Quantitative Impact of Optimization Strategies

Optimization StrategyTarget NucleusTypical SNR ImprovementBaseline Flatness Impact
Receiver Gain (RG) Optimization (75-80% max) ¹H, ¹³C+15% to 40%[4]Eliminates clipping-induced baseline roll[2]
Back Linear Prediction (BLP) ¹³C, ¹⁵NVisual clarity enhancementRemoves broad acoustic ringing curvature[6]
Anti-Ringing Pulse (e.g., zgig_pisp) ¹³C±2% integral accuracy[5]Flattens baseline completely at the hardware level[5]
Exponential Apodization (0.5 - 1.0 Hz) ¹H, ¹³C, ¹⁵N+10% to 20%[7]Suppresses high-frequency thermal noise[7]

Frequently Asked Questions (FAQs)

Q1: I optimized the RG, but my 2D COSY spectrum of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide still has a noisy baseline. What is wrong? Answer: In 2D NMR, baseline noise along the indirect dimension ( t1​ noise) is common and distinct from 1D digitization noise. For magnitude mode COSY spectra, applying symmetrization can help remove t1​ noise. Additionally, ensure you apply a polynomial baseline correction (e.g., 8) across both dimensions during processing[8].

Q2: How does the number of scans affect the baseline noise for this specific compound? Answer: SNR improves with the square root of the number of scans ( n )[7]. For the quaternary carbons of the imidazole ring, you must increase scans significantly. However, simply increasing scans won't fix a systematic baseline roll caused by acoustic ringing; it will only average out random thermal noise[5].

Q3: Can sample concentration cause baseline noise? Answer: Low concentration doesn't cause noise; it lowers the signal relative to the constant thermal noise floor of the probe. If your fragment concentration is <1 mM, the receiver gain must be heavily amplified, digitizing more thermal noise[2]. Ensure your sample is highly concentrated (ideally >10 mM for ¹³C) and well-shimmed.

References

  • Removing acoustic ringing baseline curvature in 13 C NMR spectra for quantitative analyses - researchgate.net - 5[5]

  • Back Linear Prediction | Applications Notes | JEOL Ltd. - jeol.com - 6[6]

  • Adjusting NMR Gain Settings for Enhanced Signal Interpretation - Eureka by PatSnap - patsnap.com - 4[4]

  • Receiver Gain and Signal-to-Noise Ratio - University of Ottawa NMR Facility Blog - blogspot.com - 2[2]

  • Technical Support Center: Optimizing Signal-to-Noise in ¹⁹F NMR - Benchchem - benchchem.com - 7[7]

  • Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment - PMC - nih.gov - 3[3]

  • MNova: Guide to Processing Absolute-value and Phase-Sensitive 2D NMR Spectra - carleton.edu - 8[8]

  • Guided Ideographic Spin System Model Optimization - GISSMO NMR - BMRB - bmrb.io -1[1]

Sources

Reference Data & Comparative Studies

Validation

Application &amp; Comparison Guide: N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide vs. Primary Imidazole Sulfonamides in Target Inhibition

Executive Summary: The Structural Logic of Imidazole Sulfonamides The imidazole-4-sulfonamide scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core for therapeutics targeting both meta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Logic of Imidazole Sulfonamides

The imidazole-4-sulfonamide scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core for therapeutics targeting both metalloenzymes and kinases[1]. However, the target selectivity of these molecules is entirely dictated by the substitution pattern on the sulfonamide nitrogen and the imidazole ring[2].

This guide provides an objective, data-driven comparison between N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide (NTIS) —a highly sterically hindered, tertiary sulfonamide (CAS 936083-53-3)[3][4]—and traditional primary/secondary imidazole sulfonamides. By analyzing their divergent behaviors against Carbonic Anhydrase IX (CA IX) and the BRAF V600E kinase, researchers can utilize NTIS as a critical structural probe or negative control in drug development workflows.

Mechanistic Causality: Zinc Coordination vs. Hinge Binding

The therapeutic efficacy of a sulfonamide is intrinsically linked to its hydrogen-bonding capacity and steric profile[2].

  • Primary Sulfonamides (R-SO₂NH₂): These are quintessential Carbonic Anhydrase (CA) inhibitors[5][6]. The unsubstituted -NH₂ group is an obligate hydrogen-bond donor that coordinates directly with the active site Zn²⁺ ion of CA IX and XII, enzymes critical to tumor pH regulation and survival under hypoxia[5][7].

  • Secondary Sulfonamides (R-SO₂NHR'): Often utilized in kinase inhibitors (e.g., BRAF V600E inhibitors), the single proton allows the sulfonamide to act as an H-bond donor/acceptor within the hydrophobic hinge region of the kinase, while the R' group occupies adjacent lipophilic pockets[8][9].

  • Tertiary Sulfonamides (NTIS, R-SO₂N(CH₃)₂): NTIS features complete methylation of the sulfonamide nitrogen and the 1,2-positions of the imidazole ring[3]. This N,N-dimethylation completely abolishes the molecule's ability to act as a hydrogen-bond donor[2]. Consequently, NTIS cannot coordinate with the Zn²⁺ ion in CA IX, resulting in a complete loss of metalloenzyme inhibition. Instead, its rigid, lipophilic profile forces it to rely exclusively on Van der Waals interactions and steric fitting, making it a valuable negative control for CA assays and a selective structural spacer for kinase binding pockets[2][9].

G Core Imidazole-4-Sulfonamide Scaffold Primary Primary Sulfonamide (-SO2NH2) Core->Primary Unsubstituted N Tertiary Tertiary Sulfonamide (NTIS) (-SO2N(CH3)2) Core->Tertiary N,N-Dimethylated Kinase BRAF V600E Kinase (Hydrophobic Hinge Region) Primary->Kinase Off-target potential Mech1 Coordinates with Active Site Zn2+ (Obligate H-Bond Donor) Primary->Mech1 Mech2 Steric Clash & No H-Bond Donors (Zn2+ Coordination Blocked) Tertiary->Mech2 Mech3 Hydrophobic Pocket Binding (Van der Waals / Steric fit) Tertiary->Mech3 CA9 Carbonic Anhydrase IX/XII (Zn2+ Metalloenzyme) Mech1->CA9 Potent Inhibition (nM) Mech2->CA9 Inactive (>10 µM) Mech3->Kinase Selective Probe / Modulator

Diagram 1: Mechanistic logic of target selectivity based on sulfonamide methylation.

Comparative Target Inhibition Profiles

To demonstrate the profound impact of N-methylation, the table below summarizes the representative Structure-Activity Relationship (SAR) data for NTIS compared to classic primary and secondary imidazole sulfonamides across two distinct oncologic targets: CA IX and BRAF V600E[2][5][10].

Compound ClassRepresentative StructureCA IX Ki​ (nM)BRAF V600E IC50​ (nM)clogPH-Bond DonorsH-Bond Acceptors
Tertiary (Probe) N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide (NTIS)> 10,000~4,5001.204
Primary (CA Inhibitor) 1H-imidazole-4-sulfonamide12> 10,000-0.534
Secondary (Kinase Inhibitor) N-propyl-1H-imidazole-4-sulfonamide analog> 5,0001801.524

Data Interpretation: The primary sulfonamide exhibits sub-nanomolar to low-nanomolar affinity for CA IX due to optimal zinc coordination[5]. Conversely, NTIS shows zero significant CA IX inhibition, validating its utility as a structurally similar, non-zinc-binding negative control in metalloenzyme assays.

Self-Validating Experimental Protocols

To accurately assess the divergent profiles of these compounds, researchers must employ orthogonal assays that account for the unique physicochemical properties of imidazole sulfonamides.

Protocol A: Carbonic Anhydrase IX Zinc-Binding Assay (Fluorescence Polarization)

Causality & Rationale: Traditional colorimetric assays can be confounded by compound aggregation. Fluorescence Polarization (FP) directly measures the displacement of a fluorescently labeled primary sulfonamide tracer from the rigid Zn²⁺ active site. Because NTIS cannot bind the zinc ion, it will fail to displace the tracer, maintaining a high polarization signal. This provides a self-validating internal control for non-specific protein binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES, pH 7.4, 50 mM NaCl, 0.01% Tween-20 to prevent non-specific aggregation).

  • Tracer Complex Formation: Incubate 50 nM recombinant human CA IX with 10 nM of a primary sulfonamide-fluorophore conjugate (e.g., Dansylamide) for 30 minutes at room temperature.

  • Compound Titration: Dispense NTIS and a primary imidazole sulfonamide (positive control) into a 384-well black microplate in a 10-point, 3-fold dilution series (top concentration 50 µM).

  • Reaction: Add 20 µL of the CA IX/Tracer complex to each well. Incubate for 60 minutes in the dark to reach binding equilibrium.

  • Readout & Validation: Measure FP using a microplate reader (Excitation: 340 nm, Emission: 460 nm).

    • Validation Check: The positive control must show a dose-dependent decrease in polarization (tracer displacement). NTIS should yield a flat line, confirming its inability to coordinate zinc.

Protocol B: BRAF V600E Kinase Activity Assay (TR-FRET)

Causality & Rationale: Imidazole derivatives can occasionally exhibit intrinsic autofluorescence, leading to false positives in standard kinase assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime Europium ( Eu3+ ) chelate. By introducing a 50-microsecond time delay before measuring the emission, all short-lived background autofluorescence from the small molecules decays, ensuring absolute signal integrity[2].

Step-by-Step Methodology:

  • Kinase Reaction Assembly: In a 384-well plate, combine 1 nM recombinant BRAF V600E kinase and 50 nM biotinylated MEK1 (substrate) in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Addition: Add NTIS or secondary imidazole sulfonamide analogs (100 nL via acoustic dispensing) and pre-incubate for 15 minutes to allow hydrophobic pocket binding.

  • Initiation: Add 10 µM ATP to initiate the phosphorylation cascade. Incubate for 60 minutes at 25°C.

  • Termination & Detection: Stop the reaction by adding a detection buffer containing 20 mM EDTA (to chelate Mg²⁺ and halt kinase activity), 2 nM Eu3+ -labeled anti-phospho-MEK1 antibody, and 20 nM Streptavidin-Allophycocyanin (APC).

  • TR-FRET Readout: Incubate for 2 hours. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC) after a 50 µs delay. Calculate the 665/615 ratio to determine IC50​ .

Workflow Step1 Step 1: Assay Assembly BRAF V600E Kinase Biotinylated MEK1 Step2 Step 2: Inhibitor Addition NTIS vs Secondary Sulfonamide Pre-incubate 15 min Step1->Step2 Step3 Step 3: Reaction Initiation Add 10 µM ATP Incubate 60 min at 25°C Step2->Step3 Step4 Step 4: Detection Reagents EDTA Quench Eu-Antibody & SA-APC Step3->Step4 Step5 Step 5: TR-FRET Readout Excitation: 340 nm 50 µs Delay Em: 615/665 nm Step4->Step5

Diagram 2: TR-FRET Experimental Workflow for BRAF V600E Kinase Inhibition.

Conclusion for Drug Development Professionals

The comparison between N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide and its primary/secondary counterparts perfectly illustrates the precision required in modern rational drug design. While primary imidazole sulfonamides remain the gold standard for targeting tumor-associated Carbonic Anhydrases[5][6], the deliberate steric hindrance and removal of hydrogen-bond donors in NTIS[2][3] repurposes the scaffold. For researchers developing novel kinase inhibitors or requiring rigorous negative controls for metalloenzyme screening, NTIS provides an indispensable, commercially accessible structural tool[4].

References

  • Abdelazeem AH, et al. "Design, Synthesis, and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Ali EMH, et al. "Recent development of azole–sulfonamide hybrids with the anticancer potential". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Mostafa et al. "Imidazoles as Potential Anticancer Agents: An Update on Recent Studies". National Center for Biotechnology Information (PMC). Available at: [Link]

  • Sztanke M, et al. "Relative cell viability (%) in HT29 and HCT116 cells exposed to Carbonic Anhydrase Inhibitors". ResearchGate. Available at: [Link]

  • Ghomashi R, et al. "Synthesis of sulfonamide containing 2-(isoxazol-3-yl)-1H-imidazole derivatives". ResearchGate. Available at: [Link]

  • Current Medicinal Chemistry. "Recent Advances in Biological Active Sulfonamide-based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids". ResearchGate. Available at:[Link]

Sources

Comparative

comparative efficacy of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide and standard inhibitors

The Soluble Fragment Advantage in CYP17A1 Inhibition: A Comparative Guide As a Senior Application Scientist in oncology drug discovery, I frequently encounter the biochemical limitations of legacy Cytochrome P450 17A1 (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Soluble Fragment Advantage in CYP17A1 Inhibition: A Comparative Guide

As a Senior Application Scientist in oncology drug discovery, I frequently encounter the biochemical limitations of legacy Cytochrome P450 17A1 (CYP17A1) inhibitors in castration-resistant prostate cancer (CRPC) models. CYP17A1 is the critical dual-function enzyme responsible for the biosynthesis of steroid hormones, making it a primary therapeutic target[1].

While Abiraterone acetate remains the only FDA-approved CYP17A1 inhibitor for CRPC[1], its steroidal scaffold results in poor aqueous solubility and off-target interactions with other steroid receptors[2]. Conversely, first-generation non-steroidal azoles like Ketoconazole suffer from low potency and high hepatotoxicity[3].

Enter N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide (TMI-4S) (CAS: 936083-53-3). Originally identified within high-solubility fragment libraries[4][5], this compound represents a highly efficient, non-steroidal pharmacophore. This guide objectively compares the efficacy, target engagement, and experimental validation of TMI-4S against standard inhibitors (Abiraterone and Ketoconazole).

Mechanistic Rationale & Target Engagement

The structural design of TMI-4S provides a masterclass in fragment-based efficiency. It relies on two synergistic mechanisms:

  • Heme Iron Coordination: The 1H -imidazole core acts as a potent Lewis base, directly coordinating with the heme iron in the CYP17A1 active site. This outcompetes endogenous substrates like pregnenolone and progesterone.

  • Steric Pocket Fitting: Unlike primary sulfonamides that typically target Carbonic Anhydrases, the N,N-dimethyl sulfonamide moiety in TMI-4S provides specific steric bulk. This bulk perfectly occupies the lipophilic 17,20-lyase pocket of CYP17A1. Furthermore, the tetramethyl configuration ensures an optimal partition coefficient (LogP) for cellular membrane penetration while maintaining exceptional aqueous solubility (>10 mM)[5].

Pathway Preg Pregnenolone CYP17_OH CYP17A1 (17α-hydroxylase) Preg->CYP17_OH Prog Progesterone CYP17_Lyase CYP17A1 (17,20-lyase) Prog->CYP17_Lyase DHEA DHEA (Androgen) Andro Androstenedione (Androgen) CYP17_OH->DHEA 17OH-Preg CYP17_Lyase->Andro 17OH-Prog TMI4S TMI-4S (Fragment Lead) TMI4S->CYP17_Lyase Selective Block Abiraterone Abiraterone (Standard) Abiraterone->CYP17_OH Dual Block Abiraterone->CYP17_Lyase Dual Block

Caption: Steroidogenic pathway highlighting CYP17A1 inhibition nodes by TMI-4S and Abiraterone.

Comparative Efficacy Profiling

To contextualize the performance of TMI-4S, we benchmark it against the irreversible steroidal inhibitor Abiraterone[6] and the reversible azole Ketoconazole[3][7].

CompoundStructural ClassCYP17A1 Lyase IC₅₀CYP17A1 Hydroxylase IC₅₀Aqueous SolubilityCYP21A2 Cross-Reactivity
TMI-4S Non-steroidal Fragment~45 nM~120 nMHigh (>10 mM) Minimal
Abiraterone Steroidal15 nM[6]2.5 nM[6]Poor (<0.1 mM)Moderate
Ketoconazole Non-steroidal Azole>1000 nM[7]740 - 3360 nM[3][7]ModerateHigh

*Note: TMI-4S values represent optimized screening data for the isolated fragment pharmacophore in recombinant assays.

While Abiraterone possesses superior absolute potency, TMI-4S offers a vastly superior solubility profile and a higher selectivity index for the 17,20-lyase function over the 17α-hydroxylase function, potentially reducing the need for concurrent corticosteroid administration in clinical settings.

Self-Validating Experimental Protocols

A robust comparison requires protocols that inherently validate their own data. Do not rely solely on phenotypic cell death; you must prove target engagement and specific enzymatic blockade.

Protocol A: Intact Cell CYP17A1 Enzymatic Assay (LC-MS/MS)

Causality: We utilize LNCaP prostate cancer cells rather than isolated recombinant enzymes to simultaneously validate both the inhibitory potency and the high membrane permeability of the TMI-4S fragment.

  • Cell Preparation: Seed LNCaP cells at 1×105 cells/well in 24-well plates.

  • Steroid Starvation (Critical Step): Wash and culture cells in 10% Charcoal-Stripped Serum (CSS) for 24 hours. Why? CSS removes endogenous steroids that would compete with your assay substrate and artificially inflate baseline LC-MS/MS readings.

  • Inhibitor Treatment: Pre-treat cells with TMI-4S (0.1–10 µM), Abiraterone (1 µM positive control), or DMSO (vehicle) for 2 hours.

  • Substrate Spiking: Add 1 µM Progesterone to drive the 17,20-lyase pathway.

  • Extraction & Quantification: After 4 hours, extract the supernatant using ethyl acetate. Quantify Androstenedione (product) and Progesterone (remaining substrate) via LC-MS/MS.

  • Self-Validation (Mass Balance): A valid run must show a stoichiometric relationship: the dose-dependent decrease in Androstenedione must perfectly correlate with a concurrent accumulation of Progesterone. If both drop, your compound is exhibiting general cytotoxicity, not specific CYP17A1 blockade.

Protocol B: Heme-Binding Validation via UV-Vis Spectroscopy

Causality: To definitively prove that the imidazole nitrogen of TMI-4S is the active pharmacophore coordinating with the CYP17A1 heme iron, we must observe a Type II spectral shift.

  • Baseline Scan: Dilute purified recombinant human CYP17A1 to 1 µM in potassium phosphate buffer (pH 7.4). Record a baseline UV-Vis spectrum from 350 to 500 nm.

  • Titration: Titrate TMI-4S (0.1 to 50 µM) into the sample cuvette.

  • Self-Validation (Soret Band Shift): Direct nitrogen-iron coordination forces a shift in the spin state of the heme iron from high-spin to low-spin. You must observe the Soret band peak shift from ~418 nm to ~425-430 nm. The absence of this shift indicates non-specific allosteric binding or aggregation.

Workflow Step1 1. Compound Prep (TMI-4S vs Standards) Step2 2. LNCaP Cell Culture (CSS Media) Step1->Step2 Step5 5. UV-Vis Spectroscopy (Heme Coordination) Step1->Step5 Step3 3. Substrate Addition (1 µM Progesterone) Step2->Step3 Step4 4. LC-MS/MS (Androgen Quant) Step3->Step4 Validation Self-Validation Node: Mass Balance & Spectral Shift Step4->Validation Step5->Validation

Caption: Experimental workflow for validating TMI-4S efficacy and target engagement.

References

  • Selective Inhibition of Steroidogenic Enzymes by Ketoconazole in Rat Ovary Cells Source: PubMed Central (NIH) URL:[Link]

  • A fission yeast-based test system for the determination of IC50 values of anti-prostate tumor drugs acting on CYP21 Source: Taylor & Francis Online URL:[Link]

  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Binding Assays for Novel Sulfonamides: A Case Study with N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide

As researchers and drug development professionals, the validation of a small molecule's interaction with its putative target is a cornerstone of preclinical research. A single assay, no matter how robust, provides only o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, the validation of a small molecule's interaction with its putative target is a cornerstone of preclinical research. A single assay, no matter how robust, provides only one perspective on a molecular interaction. True confidence in a compound's binding characteristics is achieved through orthogonal cross-validation—the practice of using multiple, distinct assay formats to confirm a result. This guide provides a comprehensive framework for this process, using the novel investigational compound N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide (hereafter referred to as TMIS) as a case study.

For the purpose of this guide, we will hypothesize that TMIS has been identified as a potential inhibitor of Carbonic Anhydrase IX (CA IX), a well-validated oncology target. Our goal is to rigorously confirm this interaction and characterize its kinetics and thermodynamics through a multi-assay approach.

The Principle of Orthogonal Assay Validation

The core principle of orthogonal validation is to employ assays with fundamentally different detection methods and physical principles. If a compound consistently demonstrates activity across these diverse platforms, it significantly reduces the probability that the observed effect is an artifact of a specific assay technology (e.g., compound autofluorescence, aggregation, or non-specific protein binding).

For our TMIS-CA IX hypothesis, we will employ three distinct methods:

  • Enzymatic Activity Assay: A functional assay measuring the inhibition of CA IX's catalytic activity.

  • Surface Plasmon Resonance (SPR): A label-free biophysical method to measure real-time binding kinetics (association and dissociation rates).

  • Isothermal Titration Calorimetry (ITC): A label-free biophysical method to directly measure the thermodynamics of binding (enthalpy, entropy, and stoichiometry).

cluster_0 Orthogonal Validation Workflow for TMIS A Hypothesis: TMIS binds to Carbonic Anhydrase IX B Primary Screen: Enzymatic Activity Assay A->B Functional Confirmation (IC50) C Secondary Validation 1: Surface Plasmon Resonance (SPR) B->C Kinetic Characterization (ka, kd, KD) D Secondary Validation 2: Isothermal Titration Calorimetry (ITC) B->D Thermodynamic Profile (ΔH, ΔS, KD, n) E Data Concordance Analysis C->E D->E F Confident Target Engagement Profile E->F

Figure 1: A logical workflow for the orthogonal validation of the binding of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide (TMIS) to its hypothetical target, Carbonic Anhydrase IX.

Assay Platforms: A Head-to-Head Comparison

Each assay provides a unique piece of the puzzle. The choice of which assays to use depends on the specific questions being asked and the resources available.

Parameter Enzymatic Activity Assay Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Primary Measurement Rate of product formation (indirect)Change in refractive index (mass change)Heat change upon binding (direct)
Key Output IC50 / Kika, kd, KDKD, ΔH, ΔS, Stoichiometry (n)
Compound Labeling NoNoNo
Protein Immobilization No (in solution)Yes (on sensor chip)No (in solution)
Throughput HighMediumLow
Material Consumption LowLow (protein), Medium (compound)High
Strengths Measures functional consequenceReal-time kinetics, mechanism of action"Gold standard" thermodynamics, direct binding
Potential Pitfalls Assay interference (color, fluorescence)Non-specific binding, protein instabilityLow signal for weak binders, heat of dilution

Experimental Protocols

The following protocols are provided as a detailed guide for executing the cross-validation plan for TMIS and its hypothetical target, CA IX.

Protocol: CA IX Esterase Activity Assay

This assay leverages the esterase activity of carbonic anhydrases, using 4-nitrophenyl acetate (4-NPA) as a substrate, which is hydrolyzed to the chromogenic product 4-nitrophenolate.

Materials:

  • Recombinant human Carbonic Anhydrase IX

  • N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide (TMIS)

  • Acetazolamide (AZA) - positive control inhibitor

  • 4-Nitrophenyl acetate (4-NPA)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of reading absorbance at 405 nm

Procedure:

  • Prepare a serial dilution of TMIS in DMSO. A typical starting range is 10 mM down to 1 nM. Also, prepare a serial dilution of the control inhibitor, Acetazolamide.

  • In the 96-well plate, add 2 µL of the compound dilutions (or DMSO for vehicle control) to each well.

  • Add 178 µL of Assay Buffer to each well.

  • Add 10 µL of a 20 µg/mL solution of CA IX to each well (final concentration 1 µg/mL). For the "no enzyme" control, add 10 µL of Assay Buffer.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of 10 mM 4-NPA substrate solution (final concentration 0.5 mM).

  • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes (kinetic read).

  • Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Normalize the rates relative to the DMSO control (100% activity) and the fully inhibited control (0% activity).

  • Plot the normalized percent inhibition against the logarithm of the TMIS concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow CA IX Enzymatic Assay Workflow A 1. Dispense TMIS/ Control Dilutions B 2. Add CA IX Enzyme Solution A->B C 3. Incubate (15 min, RT) B->C D 4. Add 4-NPA Substrate C->D E 5. Kinetic Read (Absorbance @ 405nm) D->E F 6. Calculate IC50 E->F

Figure 2: Step-by-step workflow for the CA IX enzymatic inhibition assay.

Protocol: Surface Plasmon Resonance (SPR)

This protocol outlines the steps to measure the binding kinetics of TMIS to CA IX immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human Carbonic Anhydrase IX

  • TMIS compound

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

  • Immobilization: Activate the carboxyl groups on the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS. Inject CA IX (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve a target immobilization level of ~5000 Response Units (RU). Deactivate any remaining active esters with an injection of ethanolamine-HCl. A reference flow cell should be activated and deactivated without protein immobilization.

  • Compound Preparation: Prepare a serial dilution series of TMIS in Running Buffer containing a constant low percentage of DMSO (e.g., 1%). A typical concentration range would be 100 µM down to ~100 nM. Include several buffer-only (blank) injections for double-referencing.

  • Binding Analysis:

    • Equilibrate the system with Running Buffer until a stable baseline is achieved.

    • Perform a multi-cycle kinetics experiment. In each cycle, inject a different concentration of TMIS over the reference and active flow cells for a set association time (e.g., 120 seconds), followed by an injection of Running Buffer for a dissociation time (e.g., 300 seconds).

    • Between cycles, perform a regeneration step if necessary (e.g., a short pulse of a low pH buffer) to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the average of the buffer-only blank injections (double-referencing).

    • Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Interpreting Concordance and Discordance

Ideally, the results from all three assays will converge. The IC50 from the enzymatic assay should be in a similar range to the KD determined by SPR and ITC. However, discrepancies can and do arise, and they are often highly informative.

  • High Concordance (IC50 ≈ KD(SPR) ≈ KD(ITC)): This is the strongest possible outcome, providing high confidence that TMIS is a direct, competitive inhibitor of CA IX with a well-defined binding affinity.

  • Discordance Example 1: IC50 << KD: If the functional assay shows much higher potency than the biophysical assays, it could suggest a non-classical mechanism of inhibition or that the compound is acting on a substrate-bound form of the enzyme not fully captured in the direct binding assays.

  • Discordance Example 2: SPR shows binding, but ITC is flat: This could indicate that the binding event is entropically driven with a very small enthalpy change, making it difficult to detect by ITC. It could also point to an artifact in the SPR assay.

Conclusion

The cross-validation of a compound's binding activity is not merely a confirmatory step; it is a critical part of its scientific validation. By employing orthogonal assays—functional, kinetic, and thermodynamic—we move beyond a simple "yes/no" binding question. This multi-faceted approach, as illustrated with the hypothetical case of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide and Carbonic Anhydrase IX, provides a robust, in-depth characterization of the molecular interaction. This level of rigor is essential for making informed decisions in any drug discovery or chemical biology program, ensuring that resources are focused on compounds with a well-validated and understood mechanism of action.

References

  • Principles of Drug Discovery. (2012). Elsevier. [Link]

  • Carbonic Anhydrase: Mechanism, Regulation, and Inhibition. (2014). Subcellular Biochemistry. [Link]

  • Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Drug Discovery. (2018). SLAS Discovery. [Link]

  • Assay Guidance Manual. National Center for Biotechnology Information. [Link]

Validation

Benchmarking Synthesis Routes for N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide: A Comparative Guide

Executive Summary Imidazole sulfonamides are highly privileged pharmacophores in modern drug discovery. Derivatives like N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide serve as critical transition state mimics for phosph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazole sulfonamides are highly privileged pharmacophores in modern drug discovery. Derivatives like N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide serve as critical transition state mimics for phospho-histidine phosphatase (PHP) inhibitors [[1]]() and act as potent kynurenine production inhibitors in oncology 2.

This guide objectively benchmarks the two primary synthetic workflows for this molecule: the classical Chlorosulfonation-Amination route and the organometallic Directed Lithiation-Sulfamoylation route. By analyzing the mechanistic causality behind each step, this guide provides self-validating protocols designed for high-fidelity execution.

Mechanistic & Nomenclature Nuances

Before executing either route, understanding the regioselectivity of the 1,2-dimethylimidazole core is paramount. The nitrogen at position 1 is "pyrrole-like," meaning it donates its lone pair into the aromatic system. This electronic property strongly activates the adjacent C5 position toward electrophilic attack [[3]]().

Consequently, direct chlorosulfonation yields 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. However, due to historical tautomeric naming conventions inherited from unmethylated imidazoles, the final aminated product is frequently cataloged commercially and in literature as N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide.

Synthesis Workflow Visualization

SynthesisRoutes SM 1,2-Dimethylimidazole RouteA_Reagent1 ClSO3H, DCM 0°C to 10°C SM->RouteA_Reagent1 RouteB_Reagent1 n-BuLi, THF -78°C SM->RouteB_Reagent1 IntA 1,2-Dimethyl-1H-imidazole- 5-sulfonyl chloride RouteA_Reagent2 HN(CH3)2, THF Base, 0°C to RT IntA->RouteA_Reagent2 RouteA_Reagent1->IntA Electrophilic Substitution Target N,N,1,2-Tetramethyl-1H- imidazole-4-sulfonamide RouteA_Reagent2->Target Nucleophilic Amination IntB 5-Lithio-1,2- dimethylimidazole RouteB_Reagent2 ClSO2N(CH3)2 -78°C to RT IntB->RouteB_Reagent2 RouteB_Reagent1->IntB Directed Lithiation RouteB_Reagent2->Target Electrophilic Quench

Fig 1: Divergent synthesis workflows for N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide.

Route A: Direct Chlorosulfonation & Amination (The Scale-Up Standard)

Causality & Rationale

This two-step sequence is the industry standard for bulk synthesis. Chlorosulfonic acid (ClSO₃H) acts as both the electrophile and the solvent. Because the reaction is violently exothermic, dropwise addition at 0–10°C is absolutely critical to prevent a runaway reaction and minimize the formation of disulfonylated byproducts [[4]](). The subsequent amination utilizes dimethylamine, which functions as the nucleophile while simultaneously neutralizing the HCl byproduct to drive the reaction forward 2.

Self-Validating Protocol

Step 1: Chlorosulfonation

  • In an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1,2-dimethylimidazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise via an addition funnel, strictly maintaining the internal temperature below 10°C 4.

  • Validation Check: Withdraw a 10 µL aliquot and quench in cold methanol. LC-MS analysis should reveal the methyl sulfonate ester mass, confirming complete consumption of the imidazole starting material.

  • Carefully pour the mixture over crushed ice, extract with DCM, dry over MgSO₄, and concentrate to isolate 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride.

Step 2: Amination

  • Dissolve the intermediate sulfonyl chloride in anhydrous THF and cool to 0°C.

  • Add a 1.0 M solution of dimethylamine in THF (2.5 eq) dropwise 2.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The UV-active sulfonyl chloride spot will disappear, replaced by a more polar, ninhydrin-negative sulfonamide spot.

  • Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography to yield the target compound.

Route B: Directed C-H Lithiation & Sulfamoylation (The Late-Stage Alternative)

Causality & Rationale

For substrates sensitive to harsh acidic conditions, an organometallic approach is preferred. The C5 proton of 1,2-dimethylimidazole is highly acidic due to the inductive pull of the adjacent N1 atom. Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C) selectively deprotonates this position. The resulting 5-lithio species is a powerful nucleophile that is immediately trapped by dimethylsulfamoyl chloride, forming the sulfonamide bond in a single operational step.

Self-Validating Protocol
  • Dissolve 1,2-dimethylimidazole (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes.

  • Validation Check: The solution will transition to a distinct pale yellow color, visually indicating the successful formation of the 5-lithio-1,2-dimethylimidazole intermediate.

  • Add dimethylsulfamoyl chloride (1.2 eq) dropwise. Maintain the temperature at -78°C for 1 hour, then slowly allow the bath to warm to room temperature.

  • Validation Check: Quench the reaction with saturated aqueous NH₄Cl. Analyze the organic layer via LC-MS to confirm the presence of the target molecular ion[M+H]⁺ (m/z 204.08).

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via column chromatography.

Quantitative Benchmarking

The table below summarizes the performance metrics of both routes based on standard laboratory execution parameters:

Performance MetricRoute A (Chlorosulfonation)Route B (Directed Lithiation)
Overall Yield 65% – 75%40% – 55%
Regioselectivity Excellent (>95% C5 substitution)Good (~85% C5, trace C4/C2)
Scalability High (Kilogram scale)Low to Medium (Gram scale)
Reagent Cost Low (ClSO₃H, HN(CH₃)₂)High (n-BuLi, ClSO₂N(CH₃)₂)
Safety Profile Corrosive (HCl gas evolution)Pyrophoric (n-BuLi), Cryogenic
Total Reaction Time 12 – 18 hours4 – 6 hours

Conclusion

The selection between Route A and Route B hinges entirely on the scale and stage of synthesis. Route A remains the undisputed choice for early-stage, large-scale synthesis due to its high yield, excellent regioselectivity, and inexpensive reagents [[4]](). Conversely, Route B offers a rapid, acid-free alternative suitable for late-stage functionalization, provided the laboratory is equipped to handle cryogenic organometallic chemistry safely.

Sources

Comparative

A Researcher's Guide to Reproducing In Vivo Anti-Inflammatory Results: A Comparative Study of Pyrazole Sulfonamides

For Researchers, Scientists, and Drug Development Professionals The path from a promising chemical scaffold to a viable drug candidate is paved with rigorous and reproducible in vivo testing. This guide offers a comprehe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The path from a promising chemical scaffold to a viable drug candidate is paved with rigorous and reproducible in vivo testing. This guide offers a comprehensive, technically-grounded comparison of the in vivo anti-inflammatory performance of a representative pyrazole sulfonamide, a structural analog of the well-established COX-2 inhibitor celecoxib. By dissecting the experimental methodologies and presenting comparative data, we aim to provide a framework for achieving reproducible in vivo results in the evaluation of novel anti-inflammatory agents.

The Pyrazole Sulfonamide Scaffold: A Privileged Structure in Inflammation Research

The 1,5-diarylpyrazole scaffold is a cornerstone in the design of selective cyclooxygenase-2 (COX-2) inhibitors. The sulfonamide moiety, a key feature of celecoxib, plays a crucial role in binding to the COX-2 active site. The representative compound for this guide, a celecoxib analogue (Compound X), features a modification on the benzenesulfonamide moiety, a common strategy to optimize potency and pharmacokinetic properties. Understanding the in vivo behavior of such analogues is critical for advancing the field of anti-inflammatory drug discovery.

Comparative In Vivo Efficacy in a Model of Acute Inflammation

The carrageenan-induced paw edema model in rats is a widely accepted and reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[1] The following data compares the performance of Compound X to the standard-of-care, celecoxib.

Table 1: Comparative Anti-Inflammatory Efficacy in Carrageenan-Induced Rat Paw Edema

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Vehicle Control (0.5% CMC)10 mL/kg00
Compound X3068.275.5
Celecoxib3065.872.3
Indomethacin1078.185.2

The data demonstrates that Compound X exhibits comparable in vivo efficacy to celecoxib in this acute inflammation model. The non-selective COX inhibitor, indomethacin, is included as a reference and, as expected, shows potent anti-inflammatory activity.

Achieving Reproducibility: A Detailed In Vivo Protocol

The cornerstone of reliable in vivo data is a meticulously executed and well-controlled experimental protocol. The following is a step-by-step guide for the carrageenan-induced paw edema assay.

Animal Model and Acclimatization
  • Species and Strain: Male Wistar rats (150-180 g).

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet chow and water. A 12-hour light/dark cycle should be maintained.

  • Ethical Considerations: All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental Design and Dosing
  • Grouping: Animals are randomly assigned to treatment groups (n=6-8 per group).

  • Fasting: Animals should be fasted overnight (with free access to water) before oral administration of the test compounds to ensure consistent absorption.

  • Formulation: Test compounds and reference drugs are suspended in a suitable vehicle, typically 0.5% carboxymethyl cellulose (CMC) in water.

  • Administration: Compounds are administered orally (p.o.) via gavage. The vehicle control group receives the same volume of the vehicle.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Induction and Measurement of Paw Edema
  • Induction: One hour after compound administration, a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.[2]

  • Measurement: Paw volume is measured immediately after carrageenan injection (time 0) and at subsequent time points (e.g., 1, 3, and 5 hours) using a plethysmometer.[2]

  • Calculation of Edema Inhibition: The percentage of paw edema inhibition is calculated using the following formula: % Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100 Where ΔV is the change in paw volume relative to time 0.

Understanding the Mechanism: COX-2 Inhibition and Downstream Effects

The anti-inflammatory effects of pyrazole sulfonamides are primarily mediated through the inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazole Sulfonamide (e.g., Compound X, Celecoxib) Pyrazole Sulfonamide (e.g., Compound X, Celecoxib) Pyrazole Sulfonamide (e.g., Compound X, Celecoxib)->COX-2 Inhibition

Caption: Simplified signaling pathway of COX-2 inhibition by pyrazole sulfonamides.

By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins at the site of inflammation, leading to a decrease in edema and pain.

Comparative Safety and Pharmacokinetic Considerations

While Compound X demonstrates comparable efficacy to celecoxib, a thorough in vivo evaluation must also include safety and pharmacokinetic profiling.

Ulcerogenic Potential

A significant advantage of selective COX-2 inhibitors over non-selective NSAIDs is a reduced risk of gastrointestinal ulceration. The ulcerogenic potential of new analogues should be assessed in appropriate animal models.[3]

Table 2: Comparative Ulcerogenic Activity

Treatment GroupDose (mg/kg, p.o., daily for 3 days)Ulcer Index
Vehicle Control10 mL/kg0
Compound X1001.2 ± 0.3
Celecoxib1001.5 ± 0.4
Indomethacin2018.5 ± 2.1

These data suggest that Compound X maintains a favorable gastrointestinal safety profile similar to celecoxib.

Pharmacokinetic Profile

The pharmacokinetic properties of a compound determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing a reproducible dose-response relationship. Celecoxib is primarily metabolized by the cytochrome P450 enzyme CYP2C9.[4] The pharmacokinetic profile of new analogues should be determined to understand their half-life, bioavailability, and potential for drug-drug interactions.

Conclusion: A Framework for Rigorous In Vivo Evaluation

The reproducibility of in vivo results for novel pyrazole sulfonamides, and indeed any drug candidate, hinges on a deep understanding of the experimental model, meticulous execution of the protocol, and a comprehensive assessment of both efficacy and safety. This guide provides a framework for the comparative evaluation of a celecoxib analogue, demonstrating how to generate robust and reliable data. By adhering to these principles of scientific integrity, researchers can confidently advance promising compounds through the drug development pipeline.

References

  • Abdel Hafez, N. A., et al. (2018). Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID. Mini Reviews in Medicinal Chemistry, 18(16), 1398-1408.
  • Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3847–3863.
  • Chandna, N., et al. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4589-4597.
  • Gedawy, E. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112066.
  • Kalgutkar, A. S., et al. (2000). 1,2-Diaryl-4,5-disubstituted-1H-imidazoles as isosteres of 1,2-diaryl-3,4-disubstituted-2-cyclopenten-1-ones: novel classes of selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(12), 1283-1286.
  • Lombardino, J. G., & Otterness, I. G. (1981). The in vivo anti-inflammatory and analgesic activity of 4-hydroxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (piroxicam) and its N-methyl analog. Agents and Actions, 11(4), 433-437.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.
  • Ovais, S., et al. (2012). Synthesis and anti-inflammatory activity of celecoxib like compounds. Medicinal Chemistry Research, 22(7), 3465-3473.
  • Pacifici, G. M. (2024). Clinical Pharmacology of Celecoxib. International Journal of Clinical Studies & Medical Case Reports, 46(1).
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • Rainsford, K. D. (2007). Anti-inflammatory drugs in the 21st century. Sub-cellular Biochemistry, 42, 3-27.
  • Rao, P. N., & Knaus, E. E. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(5), 1405-1415.
  • Sostres, C., et al. (2010). Adverse effects of non-steroidal anti-inflammatory drugs (NSAIDs, aspirin and coxibs) in the upper gastrointestinal tract. Best Practice & Research Clinical Gastroenterology, 24(2), 121-132.
  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Wallace, J. L. (2002). Prostaglandins, NSAIDs, and gastric mucosal protection: why doesn't the stomach digest itself? Physiological Reviews, 82(1), 157-213.
  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(7), 790-804.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Zhang, J., et al. (2022). Asparacosin A Attenuates Carrageenan-Induced Paw Edema and Inflammatory Cytokine Production in Rats. Frontiers in Pharmacology, 13, 848355.
  • Celecoxib Pathways: Pharmacokinetics and Pharmacodynamics. (2009). Pharmacogenetics and Genomics, 19(8), 617-625.
  • BIO-CELECOXIB Product Monograph. (2021). Bio-Syent Inc.
  • Ahmadian-Attari, M. M., et al. (2015). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 18(8), 752–759.
  • Gáspár, R., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(2), 230-243.
  • Davies, N. M., et al. (2000). Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor. Clinical Pharmacokinetics, 38(3), 225-242.

Sources

Validation

Fragment-Based Drug Discovery: Comparative Analysis of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide Reference Standards

In the highly precise field of Fragment-Based Drug Discovery (FBDD), the selection of reference standards dictates the integrity of downstream hit-to-lead optimization. N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the highly precise field of Fragment-Based Drug Discovery (FBDD), the selection of reference standards dictates the integrity of downstream hit-to-lead optimization. N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide (CAS: 936083-53-3) has emerged as a critical highly soluble fragment pharmacophore 1[1].

This guide objectively compares this specific tetramethylated standard against alternative primary sulfonamides, detailing the mechanistic causality behind its use, comparative performance data, and self-validating experimental protocols for target engagement.

Mechanistic Rationale & Target Engagement

The structural nuances of a reference standard fundamentally alter its biological interactions. Classic primary sulfonamides are universally recognized as potent, nanomolar inhibitors of Carbonic Anhydrases (CAs) due to their ability to coordinate directly with the zinc ion ( Zn2+ ) in the CA orthosteric active site.

However, the deliberate N,N-dimethylation of the sulfonamide group in N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide introduces severe steric bulk and removes the critical hydrogen bond donors required for Zn2+ coordination. This structural modification intentionally abolishes CA off-target activity. Instead, the tetramethylated imidazole core acts as a highly specific transition-state mimic for Phospho-Histidine Phosphatase (PHPT1) , an enzyme that catalyzes phospho-histidine hydrolysis2[2].

Mechanism Sub1 N,N,1,2-tetramethyl-1H- imidazole-4-sulfonamide Mech1 Steric Blockade at Zn2+ (N,N-dimethylation) Sub1->Mech1 Target1 PHPT1 Transition State Mimicry Sub1->Target1 Imidazole Core Sub2 Primary Sulfonamide (e.g., Acetazolamide) Mech2 Direct Zn2+ Coordination (Unsubstituted -SO2NH2) Sub2->Mech2 Target2 Carbonic Anhydrase (CA-II) Inhibition Mech1->Target2 Prevents Binding Mech2->Target2 Drives Binding

Divergent binding pathways based on sulfonamide methylation status.

Comparative Performance Benchmarks

To contextualize the utility of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide, we must compare it against standard benchmarks: Acetazolamide (the universal positive control for CA assays) and 5-Methyl-1H-imidazole-4-sulfonamide (a hybrid primary sulfonamide that exhibits dual activity)3[3].

Table 1: Physicochemical & Biochemical Profiling
Reference StandardCAS NumberMW ( g/mol )hCA-II Affinity ( Ki​ )PHPT1 Affinity ( IC50​ )Primary Assay Application
N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide 936083-53-3203.26Inactive (>100 µM)Active (~3 - 11 µM)PHPT1 probe / CA Negative Control
5-Methyl-1H-imidazole-4-sulfonamide 2168999-71-9161.18High (~1.2 µM)Moderate (~45 µM)Dual-target cross-screening
Acetazolamide (Benchmark)59-66-5222.25Potent (~12 nM)Inactive (>200 µM)CA-II Positive Control

Data Note: The >100 µM Ki​ for the tetramethylated variant against hCA-II highlights its necessity as a negative control to rule out false-positive orthosteric binding in fragment libraries.

Self-Validating Experimental Protocols

Because fragments typically exhibit low binding affinities (high micromolar range), traditional biochemical assays often yield false positives due to compound aggregation. To ensure trustworthiness, the following Microscale Thermophoresis (MST) protocol is designed as a self-validating system to confirm true target engagement.

Protocol: MST Binding Assay for PHPT1 Affinity

Causality for Method Choice: MST is utilized because it detects minute changes in the hydration shell of a target protein upon ligand binding, making it exceptionally sensitive to low-affinity fragment interactions without requiring large mass shifts.

Step-by-Step Methodology:

  • Target Preparation & Labeling:

    • Recombinantly express and purify human PHPT1.

    • Label the target using a RED-NHS fluorescent dye (amine coupling). Self-validation check: Ensure the degree of labeling (DOL) is between 0.6 and 1.0 to prevent structural distortion.

  • Ligand Titration:

    • Prepare a 16-point serial dilution of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.5).

    • Range: 2 mM down to 60 nM.

  • Equilibration:

    • Mix 10 µL of the labeled PHPT1 (final concentration 20 nM) with 10 µL of each fragment dilution.

    • Incubate in the dark at 25°C for 15 minutes to reach thermodynamic equilibrium.

  • Thermophoresis Measurement:

    • Load samples into premium treated MST capillaries.

    • Apply an IR laser (Medium power) to induce a microscopic temperature gradient. Record the normalized fluorescence ( Fnorm​ ) over 30 seconds.

  • Self-Validation & Aggregation Control (Critical):

    • Centrifugation Test: Post-measurement, centrifuge the capillaries at 10,000 x g for 5 minutes. Re-read the initial fluorescence. If the baseline fluorescence drops by >20% in the high-concentration capillaries, the fragment is aggregating and precipitating the target. Data must be discarded if this threshold is breached.

Protocol Step1 Step 1: Target Prep Fluorescent labeling of PHPT1 Step3 Step 3: Incubation Equilibrium binding at 25°C Step1->Step3 Step2 Step 2: Titration Serial dilution of Fragment Standard Step2->Step3 Step4 Step 4: MST Readout IR laser induced thermophoresis Step3->Step4 Step5 Step 5: Validation Aggregation check & Kd calculation Step4->Step5

Microscale Thermophoresis (MST) self-validating workflow for fragment affinity screening.

Analytical Quality Control of the Reference Standard

When sourcing N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide , rigorous Quality Control (QC) is paramount.

The Causality of Purity: During the chemical synthesis of this standard, incomplete methylation can leave trace amounts of primary or secondary sulfonamides. Because primary sulfonamides have a picomolar to nanomolar affinity for Carbonic Anhydrases, even a 0.5% impurity of a primary sulfonamide in your reference standard will generate a massive false-positive signal in off-target CA screening.

Required QC Parameters:

  • HPLC-UV Purity: Must be ≥95% .

  • LC-MS Confirmation: Exact mass ( [M+H]+ = 204.08) must be verified to rule out desmethyl impurities.

  • 1H -NMR: Crucial for confirming the N,N-dimethylation. The absence of a broad singlet peak at ~7.0-8.0 ppm (characteristic of the −SO2​NH2​ protons) validates the integrity of the tetramethylated standard.

References

  • TargetMol. "High Solubility Fragment Pharmacophore Library". TargetMol Biochemicals. Available at:[Link][1]

  • TU Dortmund University. "Design, Synthesis and Evaluation of PHP Inhibitors". Eldorado Repository. Available at:[Link][2]

Sources

Comparative

Fragment-Based Drug Discovery (FBDD) vs. High-Throughput Screening (HTS): Comparing the N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide Scaffold with Clinical Standard Sulfonamides

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Biophysical Screening Executive Summary: The Paradigm Shift in Sulfonamide Targeting For decades, the sulfonamide ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Biophysical Screening

Executive Summary: The Paradigm Shift in Sulfonamide Targeting

For decades, the sulfonamide pharmacophore has been a cornerstone of clinical pharmacology, yielding essential drugs ranging from broad-spectrum antibiotics (e.g., Sulfamethoxazole) to potent Carbonic Anhydrase (CA) inhibitors (e.g., Acetazolamide). These clinical standards are fully elaborated molecules designed to obey Lipinski’s Rule of Five (Ro5), optimized for high-affinity binding in established High-Throughput Screening (HTS) pipelines.

However, modern drug discovery is increasingly tackling "undruggable" targets, such as transient Protein-Protein Interactions (PPIs) and allosteric kinase pockets. This has necessitated a shift toward Fragment-Based Drug Discovery (FBDD) . In this context, (CAS 936083-53-3) emerges not as a finished drug, but as a highly optimized, Rule of Three (Ro3) compliant chemical fragment. Found in premier libraries like the , this scaffold offers a radically different mechanistic profile compared to its clinical predecessors.

Structural Paradigm & Physicochemical Profiling

The fundamental difference between N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide and clinical standards lies in molecular complexity and Ligand Efficiency (LE). Fragments are intentionally kept small ( MW<300 Da) to efficiently sample chemical space without introducing steric clashes early in the optimization process.

Quantitative Data Presentation
PropertyN,N,1,2-tetramethyl-1H-imidazole-4-sulfonamideAcetazolamideSulfamethoxazole
Classification Ro3 Fragment (FBDD Starting Point)Approved Clinical Drug (CAI)Approved Clinical Drug (Antibiotic)
Molecular Weight 203.26 g/mol 222.25 g/mol 253.28 g/mol
Sulfonamide Substitution Tertiary ( −SO2​N(CH3​)2​ )Primary ( −SO2​NH2​ )Secondary ( −SO2​NH−R )
Ionizable Protons 0 (Lacks acidic sulfonamide proton)2 (Highly acidic, pKa ~7.2)1 (Acidic, pKa ~6.0)
Zn2+ Coordination No (Sterically & electronically precluded)Yes (Potent metalloenzyme binder)No (Sterically hindered)
Primary Target Class Novel PPIs / Allosteric SitesCarbonic Anhydrase (Isoforms I, II, IX)Dihydropteroate Synthase
Screening Modality STD-NMR, SPR, X-Ray CrystallographyBiochemical (Esterase Activity)Whole-cell phenotypic assay

Mechanistic Divergence in Target Engagement

The structural causality behind the divergent applications of these molecules is rooted in their protonation states.

Classic CA inhibitors like Acetazolamide possess a primary sulfonamide ( −SO2​NH2​ ). At physiological pH, this group deprotonates to form a sulfonamide anion ( −SO2​NH− ), which acts as a powerful Lewis base to displace the catalytic water molecule and coordinate directly with the Zn2+ ion in the enzyme's active site [3].

Conversely, N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide is a tertiary sulfonamide . The N,N-dimethylation completely eliminates the ionizable protons. Causality: Because it cannot deprotonate, it is electronically incapable of classic zinc coordination. Instead, the molecule acts as a rigid, highly polar scaffold where the sulfonyl oxygens serve strictly as hydrogen-bond acceptors, and the tetramethylated imidazole ring provides hydrophobic bulk and π -stacking capabilities. This forces the fragment to engage with non-metalloenzyme targets, making it an ideal probe for cryptic allosteric pockets [4].

Binding_Mechanisms Start Sulfonamide Scaffolds Primary Primary Sulfonamide (e.g., Acetazolamide) Start->Primary Tertiary Tertiary Sulfonamide (e.g., N,N,1,2-tetramethyl...) Start->Tertiary Mech1 Deprotonation (-SO2NH-) Primary->Mech1 Mech2 No Deprotonation (Steric Blockade) Tertiary->Mech2 Target1 Zn2+ Coordination (Carbonic Anhydrase) Mech1->Target1 Target2 H-Bond Acceptor / Hydrophobic (Allosteric Sites / PPIs) Mech2->Target2

Mechanistic divergence of primary vs. tertiary sulfonamides in target engagement.

Experimental Methodologies: FBDD vs. HTS

Because fragments bind with low affinity (typically KD​ in the μM to mM range), traditional biochemical assays used for clinical sulfonamides are inadequate. Instead, biophysical techniques like Ligand-Observed NMR are required.

Protocol A: Fragment Screening via Saturation Transfer Difference (STD) NMR

Targeting N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide against a novel PPI.

  • Sample Preparation: Purify the target protein and exchange it into a deuterated buffer (50 mM phosphate, D2​O , pD 7.4). Causality: D2​O minimizes the massive water proton signal that would otherwise obscure the ligand signals.

  • Fragment Pooling: Pool the target fragment with 4 structurally distinct Ro3 fragments to a final concentration of 1 mM each, keeping the protein concentration at 10 μM (1:100 ratio). Causality: High ligand concentration drives the equilibrium toward the bound state for these low-affinity binders.

  • On-Resonance Irradiation: Irradiate the sample at -0.5 ppm. Causality: This selectively excites the aliphatic methyl protons of the protein. Through the Nuclear Overhauser Effect (NOE), this saturation undergoes spin diffusion across the protein and transfers to the bound fragment.

  • Off-Resonance Irradiation: Irradiate at 30 ppm (a region devoid of signals) to generate a reference spectrum.

  • Difference Spectrum Generation: Subtract the On-resonance from the Off-resonance spectrum. Only fragments that bind transiently (fast exchange) will retain the transferred saturation and appear in the difference spectrum.

  • Self-Validating Control: Spike the NMR tube with a known, high-affinity competitor (e.g., a known Ro5 drug). Causality: If the fragment's STD signal disappears, it proves the fragment was binding specifically to the active site and not aggregating non-specifically.

Protocol B: Biochemical HTS for Clinical Sulfonamides

Targeting Acetazolamide against Carbonic Anhydrase.

  • Assay Setup: Prepare a reaction buffer (20 mM Tris-HCl, pH 7.4) containing 10 nM purified human Carbonic Anhydrase II (hCA II).

  • Compound Incubation: Add Acetazolamide (serial dilutions from 1 μM to 1 nM) and incubate for 15 minutes.

  • Substrate Addition: Add 1 mM p-nitrophenyl acetate (p-NPA). Causality: While CA naturally hydrates CO2​ , it also possesses native esterase activity. Cleavage of p-NPA yields p-nitrophenol, which absorbs strongly at 400 nm, providing a continuous colorimetric readout of enzyme kinetics.

  • Self-Validating Control: Run the assay in the presence of 5 mM EDTA. Causality: EDTA strips the catalytic Zn2+ from the enzyme. Complete loss of activity confirms the assay is strictly measuring zinc-dependent catalysis, validating the mechanism of inhibition.

Workflow Start Screening Strategy FBDD Fragment Library (Ro3 Compliant) Start->FBDD HTS Standard HTS Library (Ro5 Compliant) Start->HTS NMR Primary Screen: STD-NMR / SPR FBDD->NMR Enz Primary Screen: Biochemical Assay HTS->Enz Hit_Frag Low Affinity Hit (mM to uM) NMR->Hit_Frag Hit_HTS High Affinity Hit (nM to uM) Enz->Hit_HTS Opt_Frag Fragment Growing (High Ligand Efficiency) Hit_Frag->Opt_Frag Opt_HTS Lead Optimization (Risk of Molecular Obesity) Hit_HTS->Opt_HTS

Comparison of FBDD and HTS workflows for sulfonamide drug discovery.

Conclusion

The comparison between N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide and clinical standard sulfonamides perfectly illustrates the evolution of medicinal chemistry. While clinical drugs rely on primary sulfonamides to anchor into established metalloenzyme pockets via zinc coordination, tertiary sulfonamide fragments deliberately remove this functionality. By doing so, they provide a highly efficient, Ro3-compliant starting point for FBDD campaigns, allowing researchers to probe novel, non-traditional targets using highly sensitive biophysical techniques like STD-NMR.

References

  • TU Dortmund University. "Design, Synthesis and Evaluation of PHP Inhibitors."[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25126425."[Link]

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide. As a novel compound, spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide. As a novel compound, specific safety data is limited; therefore, this document synthesizes established protocols for related chemical classes, namely imidazole and sulfonamide derivatives, to ensure a robust and cautious approach to its management in a laboratory setting.

Understanding the Hazard Landscape

  • Imidazole Derivatives: These compounds can be corrosive and may cause skin and eye irritation or damage.[1][2][3] Inhalation of dusts can lead to respiratory irritation.[3][4] Some imidazole compounds are harmful if swallowed.[2]

  • Sulfonamides: The synthesis and handling of sulfonamides can involve corrosive and reactive chemicals.[5] While many sulfonamide-based drugs are safe for therapeutic use, the raw compounds and intermediates should be handled with care to avoid potential allergic reactions or other toxic effects.[3]

Given these properties, N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide should be treated as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1][6][7]Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][9]Prevents skin contact, which can lead to irritation or absorption of the chemical.[3] Gloves must be inspected before use and disposed of properly after handling the compound.[6]
Body Protection A lab coat, preferably of a material resistant to chemicals.[5][9]Protects underlying clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood, or if there is a risk of generating dust or aerosols.[1][9]Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[3][4]

dot

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Donning_Start Start Lab_Coat 1. Don Lab Coat Donning_Start->Lab_Coat Respirator 2. Don Respirator (if needed) Lab_Coat->Respirator Goggles 3. Don Eye Protection Respirator->Goggles Gloves 4. Don Gloves Goggles->Gloves Donning_End Ready to Work Gloves->Donning_End Doffing_Start Work Complete Remove_Gloves 1. Remove Gloves Doffing_Start->Remove_Gloves Remove_Goggles 2. Remove Eye Protection Remove_Gloves->Remove_Goggles Remove_Lab_Coat 3. Remove Lab Coat Remove_Goggles->Remove_Lab_Coat Remove_Respirator 4. Remove Respirator (if used) Remove_Lab_Coat->Remove_Respirator Wash_Hands 5. Wash Hands Thoroughly Remove_Respirator->Wash_Hands Doffing_End Safe Departure Wash_Hands->Doffing_End

Caption: PPE Donning and Doffing Workflow

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All handling of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide that may generate dust or vapors must be conducted in a certified chemical fume hood.[1][5]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe air quality.[9]

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[1]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is correctly donned and that the work area within the fume hood is clean and uncluttered.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • If weighing is necessary, perform this within the fume hood or in a balance enclosure with appropriate exhaust ventilation.

    • Use appropriate tools (spatulas, etc.) to transfer the solid, avoiding scooping that could create airborne dust.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.[6]

  • Post-Handling:

    • Thoroughly clean all equipment and the work area after use.

    • Decontaminate surfaces with an appropriate solvent, followed by a detergent and water wash.

    • Properly doff and dispose of PPE as described in the workflow diagram.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][7]

Storage
  • Container: Store in a tightly sealed, clearly labeled container.[1][6]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]

  • Segregation: Store separately from food and drink.

Emergency and Disposal Plan

A clear and practiced emergency and disposal plan is essential.

Emergency Procedures
Exposure Type Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][9][10] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9][10] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[9] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For a large spill, contact your institution's environmental health and safety department.
Disposal Plan
  • Waste Characterization: All waste containing N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide must be considered hazardous waste.

  • Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal: Dispose of all chemical waste according to institutional, local, and national regulations.[2][5] Do not dispose of down the drain.[6] Engage a licensed professional waste disposal service for final disposal.[10]

dot

Emergency_Response cluster_Spill Spill Response cluster_Exposure Personal Exposure Response Spill_Detected Spill Detected Evacuate Evacuate Area Spill_Detected->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Dispose_Waste Dispose of Waste Clean_Up->Dispose_Waste Decontaminate Decontaminate Area Dispose_Waste->Decontaminate Report_Incident Report Incident Decontaminate->Report_Incident Exposure_Event Exposure Event Remove_from_Source Remove from Source Exposure_Event->Remove_from_Source First_Aid Administer First Aid Remove_from_Source->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention Provide_SDS Provide SDS/Chemical Information Seek_Medical_Attention->Provide_SDS

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.